H3B-120
描述
Structure
3D Structure
属性
IUPAC Name |
1-N-benzyl-1-N-methyl-4-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14-13-26-18(20-14)21-17(24)16-8-10-23(11-9-16)19(25)22(2)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOZXRSCSSPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H3B-120: A Deep Dive into its Mechanism of Action as a CPS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
H3B-120 has been identified as a highly selective, competitive, and allosteric inhibitor of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1), an essential enzyme in the urea (B33335) cycle.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative metrics that define the inhibitory activity of this compound against CPS1.
| Parameter | Value | Species/System | Reference |
| IC50 | 1.5 µM | Cell-free assay | [1][2][3][4] |
| Ki | 1.4 µM | Cell-free assay | [1][2][3][4] |
Core Mechanism of Action
This compound exerts its inhibitory effect on CPS1 through a unique allosteric mechanism.[1][5] It binds to a previously undiscovered allosteric pocket located between the integrating and ATP A domains of the enzyme.[1] This binding event blocks the hydrolysis of ATP, which is the initial and rate-limiting step in the synthesis of carbamoyl phosphate.[5] Carbamoyl phosphate is a critical metabolite that feeds into the urea cycle for ammonia (B1221849) detoxification and is also utilized in the pyrimidine (B1678525) biosynthetic pathway to support cell growth.[5][6]
By inhibiting CPS1, this compound effectively disrupts these two crucial metabolic pathways. In cancer cells that overexpress CPS1, this inhibition can lead to a depletion of pyrimidines necessary for DNA and RNA synthesis, thereby hindering tumor growth.[5][6] Furthermore, in certain cancer types, CPS1 activity is vital for preventing the toxic accumulation of intratumoral ammonia.[5] Inhibition by this compound can therefore lead to increased ammonia levels, contributing to cancer cell death.[5]
A key feature of this compound is its high selectivity for CPS1 over its isoform, CPS2.[1][5] This selectivity is significant because CPS2 is a key enzyme in the de novo pyrimidine synthesis pathway in most tissues, and its inhibition could lead to broader toxicity.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound and a conceptual workflow for its characterization.
Caption: Mechanism of this compound action and experimental validation workflow.
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the characterization of this compound's mechanism of action involves a series of established experimental approaches:
1. Enzymatic Assays (IC50 and Ki Determination):
-
Principle: To quantify the direct inhibitory effect of this compound on purified CPS1 enzyme.
-
Methodology: A common method involves measuring the production of ADP or carbamoyl phosphate in the presence of varying concentrations of this compound. The reaction typically includes purified CPS1, ATP, bicarbonate, and ammonia as substrates. The rate of product formation is measured, often using a coupled enzyme assay that produces a colorimetric or fluorescent readout.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is calculated by fitting the dose-response data to a suitable equation. The inhibition constant (Ki) is determined through kinetic studies, such as Michaelis-Menten analysis, at varying substrate and inhibitor concentrations to elucidate the competitive and allosteric nature of the inhibition.
2. Cellular Assays (Urea Production):
-
Principle: To assess the functional consequence of CPS1 inhibition in a cellular context.
-
Methodology: Cells that endogenously express CPS1, such as primary hepatocytes or certain cancer cell lines, are treated with a dose range of this compound.[1] The amount of urea produced and secreted into the culture medium is then quantified. This is often done using a colorimetric assay that detects urea.
-
Data Analysis: A dose-dependent decrease in urea production upon treatment with this compound confirms the on-target activity of the compound in cells.[1]
3. In Vivo Models:
-
Principle: To evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound in a living organism.
-
Methodology: This typically involves xenograft models where human cancer cells overexpressing CPS1 are implanted into immunocompromised mice. The mice are then treated with this compound, and tumor growth is monitored over time. Pharmacokinetic studies are also conducted to determine properties such as the half-life of the compound.[1]
-
Data Analysis: Tumor volume is measured regularly to assess the anti-cancer activity of this compound. Statistical analysis is used to compare tumor growth in treated versus control groups.
Note on a Potential Point of Confusion: It is important to distinguish this compound from H3B-8800. H3B-8800 is a distinct molecule that functions as a splicing modulator, targeting the SF3b complex, and has shown efficacy in cancers with spliceosome mutations.[7][8][9] The information presented in this guide pertains exclusively to this compound, the CPS1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound|CPSase inhibitor|DC Chemicals [dcchemicals.com]
- 5. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Splicing modulators impair DNA damage response and induce killing of cohesin-mutant MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of H3B-120: A Selective Allosteric Inhibitor of Carbamoyl Phosphate Synthetase 1 for Oncology Applications
An In-depth Technical Guide
Abstract
Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is a critical mitochondrial enzyme that plays a pivotal role in the urea (B33335) cycle, converting ammonia (B1221849) into carbamoyl phosphate.[1] In certain cancer types, particularly those with LKB1-deficiency, CPS1 is overexpressed and its activity is co-opted to support tumor growth through the pyrimidine (B1678525) biosynthesis pathway.[2] This dependency presents a therapeutic vulnerability. This technical guide details the discovery and preclinical characterization of H3B-120, a first-in-class, highly selective, competitive, and allosteric inhibitor of CPS1.[3][4] this compound was identified through a high-throughput screening campaign and subsequent structure-based drug design.[5] It demonstrates potent and selective inhibition of CPS1 over its cytosolic counterpart, CPS2, and has shown activity in cellular assays by blocking both urea production and CPS1-mediated pyrimidine biosynthesis.[3][6] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical data for this compound, along with detailed experimental protocols and visualizations of key biological pathways and experimental workflows.
Introduction to CPS1 in Cancer
Carbamoyl Phosphate Synthetase 1 (CPS1) is the rate-limiting enzyme in the urea cycle, primarily expressed in the liver and intestine, where it detoxifies ammonia.[7] However, in several cancers, including LKB1-deficient non-small cell lung carcinoma (NSCLC), CPS1 is overexpressed and supports tumor proliferation by shunting carbamoyl phosphate into the pyrimidine biosynthesis pathway to produce nucleotides necessary for DNA and RNA synthesis.[2] In other cancer contexts, CPS1 activity helps to remove toxic ammonia buildup resulting from rapid tumor metabolism, thereby sustaining tumor growth.[6] The selective inhibition of CPS1, therefore, represents a promising therapeutic strategy for these CPS1-dependent cancers. This compound was developed to address this therapeutic need.[1]
Discovery and Mechanism of Action of this compound
This compound was discovered through a high-throughput screening (HTS) campaign aimed at identifying small molecule inhibitors of CPS1.[5] This effort led to the identification of initial hits that were subsequently optimized using structure-based drug design to improve potency and selectivity.
This compound is a competitive and allosteric inhibitor of CPS1.[3][4] It binds to a previously unidentified allosteric pocket located between the integrating and ATP A domains of the enzyme.[3] This binding event blocks the hydrolysis of ATP in the first step of carbamoyl phosphate synthesis, thereby inhibiting the enzyme's catalytic activity.[6] A key feature of this compound is its high selectivity for CPS1, with no inhibitory activity against the related enzyme CPS2, which is a component of the CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase) complex involved in de novo pyrimidine synthesis in the cytoplasm.[3][6] This selectivity is crucial for minimizing off-target effects.
Structural Insights
The mechanism of allosteric inhibition was elucidated through high-resolution co-crystal structures of related inhibitors bound to CPS1. The PDB ID 6UEL provides the crystal structure of human CPS1 in complex with H3B-193, a close analog of this compound. This structure reveals the inhibitor binding to a novel allosteric pocket, inducing a conformational change that prevents ATP from binding effectively to the active site.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference(s) |
| CPS1 IC50 | 1.5 µM | [3][4] |
| CPS1 Ki | 1.4 µM | [3][4] |
| CPS2 Activity | No inhibition | [3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line(s) | Concentration Range | Effect | Reference(s) |
| Urea Production | Not specified | 25, 50, 75, 100 µM | Dose-dependent inhibition | [3] |
| Pyrimidine Biosynthesis | Not specified | Not specified | Inhibition of CPS1-mediated pathway | [6] |
Table 3: In Vivo Pharmacokinetic Parameter of this compound
| Parameter | Value | Species | Reference(s) |
| Half-life (t1/2) | 40 minutes | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and characterization of this compound. Please note that these are representative protocols based on standard laboratory practices, as the full detailed protocols from the primary literature were not accessible.
CPS1 Enzymatic Activity Assay
This assay measures the production of ADP, a product of the CPS1-catalyzed reaction, to determine enzyme activity.
Materials:
-
Recombinant human CPS1 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 20 mM KCl, 1 mM DTT)
-
Substrates: ATP, NH₄Cl, NaHCO₃
-
N-acetylglutamate (NAG) as an allosteric activator
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
This compound or other test compounds
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, NH₄Cl, NaHCO₃, and NAG.
-
Add the CPS1 enzyme to the reaction mixture.
-
Add this compound or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of CPS1 activity for each concentration of the test compound and determine the IC₅₀ value.
Cellular Urea Production Assay
This assay quantifies the amount of urea secreted by cells into the culture medium as a measure of CPS1 activity.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
This compound or other test compounds
-
Urea Assay Kit (e.g., colorimetric kit based on the diacetyl monoxime method)
-
96-well plates
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the urea concentration in the supernatant using a colorimetric urea assay kit according to the manufacturer's protocol.
-
Normalize the urea concentration to the total protein content of the cells in each well.
-
Determine the dose-dependent effect of this compound on urea production.
Pyrimidine Biosynthesis Assay (Stable Isotope Tracing)
This assay tracks the incorporation of ¹⁵N-labeled ammonia into pyrimidine nucleotides to assess the contribution of CPS1 to this pathway.
Materials:
-
Cancer cell line with high CPS1 expression (e.g., LKB1-deficient NSCLC cells)
-
Cell culture medium
-
¹⁵NH₄Cl (stable isotope-labeled ammonia)
-
This compound or other test compounds
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cancer cells in the presence of this compound or vehicle control.
-
Replace the medium with fresh medium containing ¹⁵NH₄Cl and continue the incubation.
-
After a set time, harvest the cells and extract intracellular metabolites.
-
Analyze the metabolite extracts by LC-MS to measure the incorporation of ¹⁵N into pyrimidine nucleotides (e.g., UMP, CMP).
-
Quantify the reduction in ¹⁵N-labeled pyrimidines in this compound-treated cells compared to control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CPS1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery of this compound.
Caption: Logical relationship in the this compound discovery program.
Conclusion and Future Directions
This compound is a novel, selective, and allosteric inhibitor of CPS1 that has demonstrated promising preclinical activity. Its discovery validates CPS1 as a tractable therapeutic target in oncology. The primary challenge for the clinical development of this compound is its short in vivo half-life, which may limit its therapeutic window.[3] Future research will likely focus on developing analogs of this compound with improved pharmacokinetic properties to enable sustained target engagement in a clinical setting. Further in vivo efficacy studies in a broader range of CPS1-dependent cancer models are also warranted to fully elucidate the therapeutic potential of this class of inhibitors. The development of this compound and related compounds provides valuable chemical probes to further investigate the role of CPS1 in cancer biology and may ultimately lead to new therapeutic options for patients with CPS1-driven malignancies.
References
- 1. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underexpression of Carbamoyl Phosphate Synthetase I as Independent Unfavorable Prognostic Factor in Intrahepatic Cholangiocarcinoma: A Potential Theranostic Biomarker [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Mitochondrial Enzymes of the Urea Cycle Cluster at the Inner Mitochondrial Membrane [frontiersin.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Measurement of urea synthesis in cultured stem cell-derived hepatocyte-like cells | RE-Place [re-place.be]
An In-Depth Technical Guide to H3B-120: A Selective Allosteric Inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-120 is a potent and highly selective small molecule inhibitor of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1), a critical metabolic enzyme in the urea (B33335) cycle. By binding to a novel allosteric pocket, this compound competitively inhibits the enzyme's activity, leading to downstream effects on ammonia (B1221849) detoxification and pyrimidine (B1678525) biosynthesis. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended to support further research and drug development efforts in oncology and metabolic diseases.
Core Function and Mechanism of Action
This compound functions as a highly selective, competitive, and allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1). CPS1 is the rate-limiting enzyme in the urea cycle, catalyzing the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate in the mitochondrial matrix.
The mechanism of action of this compound involves its binding to a previously undiscovered allosteric pocket located between the integrating and ATP A domains of the CPS1 enzyme.[1] This binding event prevents the hydrolysis of ATP, which is the initial step in the synthesis of carbamoyl phosphate.[2] Consequently, this compound effectively blocks the catalytic activity of CPS1. This targeted inhibition leads to a disruption of the urea cycle and impedes pyrimidine biosynthesis, a crucial pathway for cell proliferation, particularly in certain cancer cells that exhibit an over-reliance on CPS1 activity.[2][3]
A key feature of this compound is its high selectivity for CPS1 over its cytosolic isoform, CPS2, which is part of the multienzyme complex CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase) and is involved in de novo pyrimidine synthesis in the cytoplasm.[1] This selectivity is critical for minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.5 µM | Enzymatic (CPS1) | |
| Ki | 1.4 µM | Enzymatic (CPS1) |
Table 1: In Vitro Enzymatic Inhibition Data for this compound against CPS1.
| This compound Concentration | Inhibition of Urea Production | Cell Type | Reference |
| 25 µM | Dose-dependent | Not Specified | |
| 50 µM | Dose-dependent | Not Specified | |
| 75 µM | Dose-dependent | Not Specified | |
| 100 µM | Dose-dependent | Not Specified |
Table 2: Cellular Activity of this compound on Urea Production. (Note: Specific percentage of inhibition is not available in the public search results).
| Parameter | Value | Species | Reference |
| Half-life (t½) | 40 min | In vivo (unspecified) | [1] |
Table 3: In Vivo Pharmacokinetic Parameter for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature and are intended to provide a comprehensive understanding of the experimental setup.
CPS1 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the CPS1-catalyzed reaction, which is directly proportional to the enzyme's activity.
-
Reagents:
-
Recombinant human CPS1 enzyme
-
Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 20 mM MgCl₂, 2 mM TCEP, 0.2 mg/mL BSA, and 10 mM N-acetyl-L-glutamate (NAG)
-
Substrates: ATP, Ammonium Chloride (NH₄Cl), and Sodium Bicarbonate (NaHCO₃)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Prepare a reaction mixture containing the CPS1 enzyme, NH₄Cl, and NaHCO₃ in the assay buffer.
-
Add this compound at various concentrations (typically in a serial dilution) to the reaction mixture. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Urea Production Assay
This assay measures the ability of this compound to inhibit urea synthesis in a cellular context.
-
Cell Culture:
-
Use a relevant cell line that expresses CPS1 and has an active urea cycle (e.g., primary human hepatocytes).
-
Culture the cells in appropriate media and conditions.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 25, 50, 75, 100 µM) for a predetermined time.
-
After the treatment period, collect the cell culture supernatant.
-
Quantify the amount of urea in the supernatant using a commercially available urea assay kit (e.g., a colorimetric or fluorometric assay).
-
Normalize the urea concentration to the cell number or total protein content to account for differences in cell density.
-
Determine the dose-dependent effect of this compound on urea production.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound allosterically inhibits CPS1, blocking the urea cycle and pyrimidine synthesis.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound from in vitro enzyme assays to in vivo studies.
References
H3B-120: A Deep Dive into the Allosteric Inhibition of Carbamoyl Phosphate Synthetase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H3B-120, a first-in-class, selective, and allosteric inhibitor of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1). This compound serves as a critical tool for investigating the role of CPS1 in cancer metabolism and presents a potential therapeutic avenue for cancers dependent on this enzyme.
Core Target Interaction and Mechanism of Action
This compound's primary molecular target is Carbamoyl Phosphate Synthetase 1 (CPS1), a key mitochondrial enzyme.[1][2] CPS1 catalyzes the first and rate-limiting step of the urea (B33335) cycle, the ATP-dependent synthesis of carbamoyl phosphate from ammonia (B1221849) and bicarbonate. In certain cancer cells, CPS1 activity is co-opted to supply carbamoyl phosphate for de novo pyrimidine (B1678525) biosynthesis, thereby supporting tumor growth.
This compound exhibits a novel mechanism of action as a competitive and allosteric inhibitor of CPS1.[1][2] It binds to a previously undiscovered allosteric pocket located between the integrating and ATP A domains of the enzyme.[1] This binding event blocks the hydrolysis of ATP, which is the initial step in the synthesis of carbamoyl phosphate.[2] A significant feature of this compound is its high selectivity for CPS1, with no inhibitory activity observed against the cytosolic isoform, CPS2, which is also involved in pyrimidine synthesis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Enzymatic and Cellular Activity
| Parameter | Value | Description |
| IC50 | 1.5 µM | Half-maximal inhibitory concentration against recombinant human CPS1 enzyme.[1] |
| Ki | 1.4 µM | Inhibitor binding affinity for CPS1.[1] |
| Cellular Urea Production Inhibition | Dose-dependent | This compound inhibits urea production in a dose-dependent manner in cellular assays, with effective concentrations ranging from 25 to 100 µM.[1] |
| Selectivity | No inhibition of CPS2 | This compound shows no inhibitory activity against carbamoyl phosphate synthetase 2 (CPS2).[1] |
Table 2: Pharmacokinetic Profile
| Parameter | Value | Species |
| Half-life (t1/2) | 40 min | Not specified, presumed to be in a preclinical model.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound's allosteric inhibition of CPS1 in the mitochondrion.
Caption: A logical workflow for the discovery and preclinical evaluation of this compound.
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of this compound. These are based on standard methodologies and the available information on this compound.
Recombinant CPS1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound on purified CPS1 enzyme.
Materials:
-
Recombinant human CPS1 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
ATP
-
Ammonium chloride (NH₄Cl)
-
Potassium bicarbonate (KHCO₃)
-
Ornithine transcarbamylase (OTC)
-
Ornithine
-
Malate (B86768) dehydrogenase
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH)
-
This compound (in DMSO)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NH₄Cl, KHCO₃, ornithine, OTC, malate dehydrogenase, NADH, PEP, and PK/LDH.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 384-well plate.
-
Add the recombinant CPS1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Urea Production Assay
Objective: To assess the ability of this compound to inhibit CPS1 activity in a cellular context by measuring urea production.
Materials:
-
Hepatocytes or other cells expressing CPS1 (e.g., HepG2)
-
Cell culture medium
-
This compound (in DMSO)
-
Ammonium chloride (NH₄Cl)
-
Urea assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 24 hours).
-
Following treatment, replace the medium with fresh medium containing a known concentration of NH₄Cl (e.g., 5 mM) and continue the incubation for another period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's instructions.
-
Normalize the urea concentration to the total protein content of the cells in each well.
-
Plot the normalized urea production against the this compound concentration to determine the dose-dependent inhibitory effect.
Pyrimidine Biosynthesis Rescue Assay
Objective: To confirm that the anti-proliferative effects of this compound in cancer cells are due to the inhibition of pyrimidine synthesis.
Materials:
-
Cancer cell line dependent on CPS1 for pyrimidine synthesis
-
Cell culture medium
-
This compound (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of this compound (e.g., at or above the IC₅₀ for cell viability) in the presence or absence of varying concentrations of uridine.
-
Include control wells with DMSO only and this compound only.
-
Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 72 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo® according to the manufacturer's protocol.
-
Compare the cell viability in the this compound treated wells with and without uridine supplementation. A rescue of cell viability in the presence of uridine indicates that the effect of this compound is on-target and related to the pyrimidine synthesis pathway.
Conclusion
This compound is a potent and selective tool for probing the function of CPS1 in both normal physiology and disease. Its allosteric mechanism of action and high selectivity make it a valuable chemical probe for elucidating the role of CPS1 in cancer metabolism. Further preclinical and clinical investigation is warranted to explore the full therapeutic potential of targeting CPS1 with inhibitors like this compound.
References
The Bifurcated Role of H3B-120 and SF3B1 Modulation in Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer metabolism is a complex network of interconnected pathways, offering a multitude of targets for therapeutic intervention. Within this landscape, two distinct molecular entities have garnered significant attention: the enzyme Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) and the splicing factor 3b subunit 1 (SF3B1). This technical guide provides an in-depth exploration of the role of these two targets in cancer cell metabolism. It is important to distinguish between the molecule H3B-120, a selective inhibitor of CPS1, and other therapeutic agents that target the SF3B1 spliceosome complex, such as H3B-8800. While both are associated with H3 Biomedicine, they address different facets of cancer biology. This document will first elucidate the function of this compound as a CPS1 inhibitor and its impact on metabolic pathways. Subsequently, it will delve into the profound metabolic reprogramming induced by mutations in SF3B1 and the therapeutic implications of targeting this altered splicing machinery.
Part 1: this compound and the Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1)
This compound is a highly selective, allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1)[1][2]. CPS1 is the rate-limiting enzyme in the urea (B33335) cycle, catalyzing the conversion of ammonia (B1221849) and bicarbonate to carbamoyl phosphate[3][4]. In certain cancer contexts, CPS1 is overexpressed and plays a crucial role in supporting tumor growth by providing carbamoyl phosphate for pyrimidine (B1678525) synthesis or by detoxifying excess ammonia generated by rapid metabolism[4][5][6][7].
Mechanism of Action of this compound
This compound binds to a previously unknown allosteric pocket in CPS1, situated between the integrating and ATP A domains[1][4]. This binding competitively inhibits ATP hydrolysis, the first step in carbamoyl phosphate synthesis, without affecting the activity of CPS2, the carbamoyl phosphate synthetase involved in de novo pyrimidine synthesis in the cytosol[1][4].
Quantitative Data on this compound Activity
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | 1.5 µM | Enzymatic Assay | [1][2] |
| Ki | 1.4 µM | Enzymatic Assay | [1][2] |
| Cellular Potency | Dose-dependent inhibition of urea production at 25, 50, 75, 100 µM | Cellular Assays | [1] |
| Half-life | 40 minutes | In vitro | [1] |
Signaling Pathways and Metabolic Impact of CPS1 Inhibition
Inhibition of CPS1 by this compound directly impacts two key metabolic pathways: the urea cycle and pyrimidine biosynthesis. In cancers that rely on CPS1 for these functions, its inhibition can lead to reduced proliferation and potentially cell death[8].
Experimental Protocols: CPS1 Activity Assay
A typical experimental workflow to assess the inhibitory effect of this compound on CPS1 activity involves a colorimetric assay to measure the production of carbamoyl phosphate.
Part 2: SF3B1 Mutations and Metabolic Reprogramming
Mutations in the splicing factor 3b subunit 1 (SF3B1) are prevalent in various hematologic malignancies and solid tumors. These mutations create a neomorphic protein that alters the recognition of 3' splice sites, leading to widespread aberrant splicing of pre-mRNAs. This missplicing has profound downstream consequences on cellular metabolism.
Metabolic Consequences of SF3B1 Mutations
Recent studies have demonstrated that SF3B1 mutations induce a significant reprogramming of cancer cell metabolism. Key metabolic pathways affected include:
-
Mitochondrial Respiration: SF3B1 mutations can lead to the missplicing and downregulation of components of the electron transport chain, such as UQCC1, an assembly factor for complex III. This results in decreased cellular respiration.
-
Serine Synthesis Pathway: A notable vulnerability in SF3B1-mutant cells is their increased dependence on exogenous serine. This is due to the missplicing and downregulation of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway.
-
Glycolysis: Some studies have shown that SF3B1 mutations can promote aerobic glycolysis, also known as the Warburg effect. This is potentially mediated through the stabilization of c-Myc via altered splicing of PPP2R5A, a regulatory subunit of PP2A.
Quantitative Metabolic Changes in SF3B1-Mutant Cells
| Metabolite/Process | Change in SF3B1-Mutant Cells | Reference |
| Mitochondrial Respiration | Decreased | |
| Citric Acid Cycle Metabolites | Reduced | |
| PHGDH Protein Levels | Downregulated | |
| Glucose Uptake | Increased in some models | |
| Lactate Production | Increased in some models | |
| Extracellular Acidification Rate (ECAR) | Increased in some models |
Signaling Pathway of SF3B1-Mutation-Induced Metabolic Reprogramming
Experimental Protocols: Seahorse XF Analyzer for Metabolic Flux Analysis
The Seahorse XF Analyzer is a key tool for investigating the metabolic phenotype of cancer cells, including those with SF3B1 mutations. It measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time.
Conclusion
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H3B-8800 - Wikipedia [en.wikipedia.org]
- 4. The Impact of Spliceosome Inhibition in SF3B1-Mutated Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H3 Biomedicine Presents New Data From Its RNA Splicing Platform At AACR - BioSpace [biospace.com]
- 6. SF3B1 mutation-mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. librarysearch.lse.ac.uk [librarysearch.lse.ac.uk]
- 8. drughunter.com [drughunter.com]
H3B-120: A Technical Guide to a Novel Carbamoyl Phosphate Synthetase 1 (CPS1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-120 is a potent and highly selective small molecule inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a critical enzyme in the urea (B33335) cycle. By allosterically binding to and inhibiting CPS1, this compound disrupts the conversion of ammonia (B1221849) to carbamoyl phosphate, a key step in nitrogen metabolism. This mechanism of action gives this compound significant potential as a therapeutic agent, particularly in the context of cancers that exhibit a dependency on CPS1 for pyrimidine (B1678525) biosynthesis and ammonia detoxification. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a synthetic molecule with the IUPAC name N1-benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₄N₄O₂S |
| Molecular Weight | 372.49 g/mol [1] |
| IUPAC Name | N1-benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide |
| SMILES | CN(C(N1CCC(C(NC2=NC(C)=CS2)=O)CC1)=O)CC3=CC=CC=C3 |
| CAS Number | 2194903-42-7[1] |
| Appearance | Off-white to yellow solid[2] |
| Solubility | Soluble in DMSO (≥ 62.5 mg/mL) and Ethanol (19 mg/mL); Insoluble in water.[3] |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.[2] |
Mechanism of Action and Biological Activity
This compound is a selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[2][3][4] CPS1 is the rate-limiting enzyme in the urea cycle, catalyzing the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate. In certain cancer cells, CPS1 plays a dual role: it provides carbamoyl phosphate for de novo pyrimidine synthesis, fueling cell proliferation, and it detoxifies excess ammonia, a byproduct of rapid metabolism.
This compound binds to a novel allosteric pocket on CPS1, distinct from the active site. This binding event prevents the conformational changes required for ATP hydrolysis, thereby inhibiting the enzyme's catalytic activity. This targeted inhibition of CPS1 leads to two primary downstream effects:
-
Inhibition of the Urea Cycle: By blocking the first committed step of the urea cycle, this compound leads to a decrease in the production of urea and an accumulation of ammonia.
-
Depletion of Pyrimidine Pools: In cancer cells reliant on the de novo pyrimidine synthesis pathway, this compound-mediated inhibition of CPS1 starves the cells of essential precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
The inhibitory activity of this compound has been quantified in enzymatic assays, revealing a half-maximal inhibitory concentration (IC50) of 1.5 µM and a dissociation constant (Ki) of 1.4 µM.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
CPS1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified CPS1. The activity is measured by detecting the production of ADP, a product of the CPS1-catalyzed reaction.
Materials:
-
Purified recombinant human CPS1
-
Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Substrates: ATP, NH₄Cl, KHCO₃
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of purified CPS1 enzyme (final concentration ~2 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing ATP (final concentration 2 mM), NH₄Cl (final concentration 50 mM), and KHCO₃ (final concentration 50 mM) in assay buffer.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cell-Based Urea Production Assay
This assay measures the ability of this compound to inhibit the urea cycle in a cellular context by quantifying the amount of urea produced by cells.
Materials:
-
Hepatocellular carcinoma (HCC) cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Krebs-Henseleit buffer supplemented with 10 mM ornithine and 10 mM NH₄Cl
-
This compound (dissolved in DMSO)
-
Urea colorimetric assay kit
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with varying concentrations of this compound in Krebs-Henseleit buffer for 24 hours.
-
After the incubation period, collect the supernatant from each well.
-
Measure the urea concentration in the supernatant using a colorimetric urea assay kit according to the manufacturer's protocol.
-
Normalize the urea concentration to the total protein content of the cells in each well, which can be determined using a BCA protein assay.
-
Determine the dose-dependent effect of this compound on urea production.
In Vivo Efficacy Studies
The anti-tumor activity of this compound has been evaluated in preclinical cancer models. A general protocol for a xenograft study is outlined below.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma)
-
Cancer cell line for implantation (e.g., a CPS1-dependent line)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth rates between the this compound-treated and vehicle control groups to assess anti-tumor efficacy.
Conclusion
This compound is a promising, first-in-class inhibitor of CPS1 with a well-defined mechanism of action. Its ability to selectively target a key metabolic enzyme in cancer cells provides a strong rationale for its further development as a novel anti-cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other CPS1 inhibitors.
References
H3B-120: A Deep Dive into its Selective Inhibition of Carbamoyl Phosphate Synthetase 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) by the small molecule inhibitor H3B-120, with a particular focus on its remarkable selectivity over its isoform, Carbamoyl Phosphate Synthetase 2 (CPS2). This document details the quantitative measures of this selectivity, the experimental protocols for its determination, and the broader context of the signaling pathways in which these enzymes operate.
Quantitative Selectivity of this compound for CPS1 over CPS2
This compound has been identified as a highly potent and selective allosteric inhibitor of CPS1.[1] In biochemical assays, this compound demonstrates significant inhibitory activity against CPS1, while exhibiting no measurable inhibition of CPS2 activity.[1] This high degree of selectivity is a critical attribute for a chemical probe designed to specifically interrogate the function of CPS1 in biological systems.
The key quantitative parameters defining the potency and selectivity of this compound are summarized in the table below.
| Target | Parameter | Value | Reference |
| CPS1 | IC50 | 1.5 µM | [2] |
| Ki | 1.4 µM | [2] | |
| CPS2 | Inhibition | None Reported | [1] |
In cellular contexts, this compound has been shown to inhibit the function of CPS1 in a dose-dependent manner. For instance, in cellular assays, this compound at concentrations of 25, 50, 75, and 100 μM effectively inhibits urea (B33335) production, a direct downstream consequence of CPS1 activity.
Mechanism of Action: Allosteric Inhibition
This compound acts as a competitive and allosteric inhibitor of CPS1. It achieves its inhibitory effect by binding to a previously undiscovered allosteric pocket located between the integrating and ATP A domains of the CPS1 enzyme. This binding event blocks the hydrolysis of ATP in the initial step of carbamoyl phosphate synthesis, thereby halting the enzymatic activity of CPS1.[1]
Experimental Protocols
The determination of this compound's selectivity for CPS1 over CPS2 involves a combination of biochemical and cellular assays. The following sections provide detailed methodologies for these key experiments.
Biochemical Assay for CPS1 Inhibition
The inhibitory activity of this compound on purified CPS1 is typically determined using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate (Pi) released during the enzymatic reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Purified recombinant human CPS1 enzyme
-
This compound compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.5 mM EDTA, 0.1% BSA, and 2 mM DTT
-
Substrates: ATP, Ammonium Chloride (NH₄Cl), and Sodium Bicarbonate (NaHCO₃)
-
Malachite Green Reagent
-
384-well microplates
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of purified CPS1 enzyme to each well and incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mixture containing ATP, NH₄Cl, and NaHCO₃ to each well.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Stop the reaction and develop the color by adding 10 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow for color development.[3]
-
Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for Urea Synthesis Inhibition
The cellular activity of this compound is assessed by measuring its ability to inhibit urea production in a relevant cell line, such as the human lung adenocarcinoma cell line A549, which is known to express CPS1.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)
-
This compound compound
-
Urea colorimetric assay kit
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.[4]
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Measure the urea concentration in the supernatant using a colorimetric urea assay kit according to the manufacturer's instructions.[5]
-
Normalize the urea concentration to the cell number or total protein content in each well.
-
Calculate the percent inhibition of urea production for each concentration of this compound and determine the cellular IC50 value.
Assay for CPS2 Activity
To confirm the selectivity of this compound, its effect on CPS2 activity is measured. This is typically done using cell lysates from a cell line that expresses CPS2, such as HEK293T.
Materials:
-
HEK293T cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound compound
-
Assay components for measuring CPS2 activity (similar to the CPS1 assay, but with glutamine as the nitrogen source instead of ammonia)
-
Malachite Green Reagent
Procedure:
-
Culture HEK293T cells to confluency.
-
Harvest the cells and prepare a cell lysate by sonication or using a suitable lysis buffer.[6]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic fraction where CPS2 is located.
-
Perform a biochemical assay similar to the one described for CPS1, using the cell lysate as the source of CPS2 enzyme.
-
Incubate the lysate with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate mixture (including glutamine).
-
Measure the phosphate release using the Malachite Green Reagent.
-
Determine if this compound has any inhibitory effect on CPS2 activity.
Signaling Pathways and Visualization
CPS1 and CPS2 play crucial roles in two distinct and essential metabolic pathways: the urea cycle and de novo pyrimidine (B1678525) synthesis, respectively.
The Urea Cycle and the Role of CPS1
The urea cycle is a liver-specific pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[7] CPS1, located in the mitochondrial matrix, catalyzes the first and rate-limiting step of this cycle: the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[7][8]
De Novo Pyrimidine Synthesis and the Role of CPS2
The de novo pyrimidine synthesis pathway is responsible for the production of pyrimidine nucleotides (the building blocks of DNA and RNA) from simpler precursor molecules.[9][] CPS2, a cytosolic enzyme, catalyzes the initial, rate-limiting step of this pathway, which is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[9][]
Conclusion
This compound stands out as a powerful and highly selective tool for the study of CPS1 biology. Its ability to potently inhibit CPS1 without affecting CPS2 allows for the precise dissection of the roles of the urea cycle in both normal physiology and disease states, particularly in cancers that have been shown to be dependent on CPS1 activity. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and further explore the activity of this important chemical probe. The clear distinction in the signaling pathways of CPS1 and CPS2, as visualized in the provided diagrams, underscores the significance of this compound's selectivity.
References
- 1. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. helixbiopharma.com [helixbiopharma.com]
- 5. abcam.com [abcam.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Urea Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
H3B-120: A Chemical Probe for Carbamoyl Phosphate Synthetase 1 (CPS1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle, converting ammonia (B1221849) and bicarbonate into carbamoyl phosphate. Dysregulation of CPS1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. H3B-120 has emerged as a highly selective and potent chemical probe for studying the biological functions of CPS1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of CPS1 that exhibits a competitive and allosteric mechanism of action.[1][2][3][4] It binds to a previously unknown allosteric pocket located between the integrating and ATP A domains of CPS1, thereby preventing ATP hydrolysis, the initial step in carbamoyl phosphate synthesis.[5] This high selectivity for CPS1 over its cytosolic counterpart, CPS2, makes this compound an invaluable tool for dissecting the specific roles of CPS1 in cellular metabolism and disease.[1] Notably, this compound has demonstrated anti-cancer activity, highlighting its potential as a lead compound for drug development.[1][2][3][4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Inhibition Data
| Parameter | Value | Reference(s) |
| IC50 | 1.5 µM | [1][2][3][4] |
| Ki | 1.4 µM | [1][2] |
Table 2: Cellular Activity and Pharmacokinetic Properties
| Parameter | Value/Observation | Reference(s) |
| Cellular Urea Production Inhibition | Dose-dependent (25, 50, 75, 100 µM) | [1] |
| In Vivo Half-life | 40 minutes | [1] |
| Selectivity | No inhibition of CPS2 | [1] |
Signaling Pathways and Mechanism of Action
CPS1 plays a central role in two key metabolic pathways: the urea cycle and pyrimidine (B1678525) biosynthesis. In the urea cycle, CPS1 detoxifies ammonia by converting it to carbamoyl phosphate. In certain cancers, particularly those with LKB1 deficiency, CPS1 is upregulated to support the increased demand for pyrimidines, which are essential for DNA and RNA synthesis.
This compound acts as an allosteric inhibitor, binding to a site distinct from the active site of CPS1. This binding event induces a conformational change that prevents the hydrolysis of ATP, thereby blocking the first step of carbamoyl phosphate synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on the foundational work describing the discovery and characterization of this chemical probe.
CPS1 Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified CPS1.
Materials:
-
Purified human CPS1 enzyme
-
This compound
-
Assay Buffer: 100 mM HEPES (pH 7.5), 20 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100
-
Substrates: ATP, NH₄Cl, NaHCO₃
-
Malachite Green Reagent for phosphate detection
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 1 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 20 µL of a solution containing purified CPS1 enzyme in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate mix containing ATP, NH₄Cl, and NaHCO₃ in Assay Buffer. Final concentrations in the 41 µL reaction should be optimized based on the specific activity of the enzyme batch (e.g., near the Km for each substrate).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of Malachite Green Reagent.
-
Read the absorbance at 620 nm to quantify the amount of inorganic phosphate produced.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Urea Production Assay
This cell-based assay determines the effect of this compound on the urea cycle in a more physiologically relevant context.
Materials:
-
Primary human hepatocytes or a relevant cell line expressing CPS1 (e.g., HepG2)
-
Cell culture medium
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Urea assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere and form a monolayer.
-
Treat the cells with varying concentrations of this compound (e.g., 25, 50, 75, 100 µM) in fresh cell culture medium for a predetermined time (e.g., 24 hours).
-
Induce the urea cycle by adding a final concentration of 1-5 mM NH₄Cl to the medium.
-
Incubate the cells for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's instructions.
-
Normalize the urea concentration to the total protein content of the cells in each well.
-
Determine the dose-dependent effect of this compound on urea production.
In Vivo Efficacy Studies (General Protocol)
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line known to overexpress CPS1 (e.g., LKB1-deficient non-small cell lung cancer cell line)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation for in vivo administration.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine efficacy.
Conclusion
This compound is a potent and selective chemical probe that has proven to be an indispensable tool for the investigation of CPS1 biology. Its well-characterized mechanism of action and demonstrated activity in both biochemical and cellular assays make it ideal for elucidating the role of CPS1 in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies. Further optimization of these protocols may be necessary depending on the specific experimental context. The continued use and development of chemical probes like this compound will undoubtedly accelerate our understanding of CPS1 and may ultimately lead to the development of novel therapeutics for CPS1-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
H3B-120: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-120 is a potent and selective small molecule inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in the urea (B33335) cycle.[1] As an allosteric and competitive inhibitor, this compound binds to a unique pocket on the CPS1 enzyme, effectively blocking its ATP hydrolysis activity and subsequent carbamoyl phosphate production.[1][2] This targeted inhibition of CPS1 has demonstrated anti-tumor activity, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][3]
CPS1 plays a critical role in nitrogen metabolism and has been implicated in the progression of certain cancers. By catalyzing the first step of the urea cycle, CPS1 helps to detoxify ammonia.[3] In some cancer cells, CPS1 is overexpressed and contributes to pyrimidine (B1678525) synthesis, providing the necessary building blocks for rapid cell proliferation.[3][4] Inhibition of CPS1 by this compound can disrupt these processes, leading to a reduction in tumor growth.[4]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, protein expression, and cellular pathways.
Quantitative Data Summary
While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes its known potency and effective concentrations in cellular assays.
| Parameter | Value | Conditions | Reference |
| IC50 (cell-free) | 1.5 µM | Enzymatic assay against purified CPS1 | [1] |
| Ki | 1.4 µM | Cell-free enzymatic assay | [5] |
| Effective Concentration | 25-100 µM | Inhibition of urea production in cellular assays | [1] |
Signaling Pathways
CPS1 in the Urea Cycle and Pyrimidine Synthesis
This compound targets CPS1, a key enzyme at the intersection of the urea cycle and pyrimidine biosynthesis. The following diagram illustrates the central role of CPS1 in these pathways.
Caption: Role of CPS1 in the Urea Cycle and Pyrimidine Synthesis.
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubility: this compound is soluble in DMSO.[5] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM).
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A suggested starting concentration range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Caption: Workflow for Cell Viability Assay.
Protocol 2: Western Blot Analysis
This protocol is for examining the effect of this compound on the expression levels of specific proteins (e.g., CPS1, markers of apoptosis, or cell cycle regulators).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CPS1, anti-cleaved PARP, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Immunofluorescence Staining
This protocol allows for the visualization of the subcellular localization of proteins of interest following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Glass coverslips in cell culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After 24 hours, treat the cells with this compound at the desired concentrations.
-
Fixation: After the treatment period, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 of H3B-120 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of H3B-120, a selective inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), in various cancer cell lines. This compound represents a novel therapeutic approach by targeting metabolic pathways crucial for cancer cell proliferation. These protocols detail the methodologies for assessing cell viability and thereby calculating the IC50 value of this compound. The information is intended to assist researchers in oncology and drug development in evaluating the anti-cancer properties of this compound.
Introduction
This compound is a highly selective, competitive, and allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1) with an enzymatic IC50 of 1.5 µM.[1][2] CPS1 is a key mitochondrial enzyme that catalyzes the first committed step of the urea (B33335) cycle. In certain cancer cells, CPS1 is overexpressed and plays a crucial role in pyrimidine (B1678525) biosynthesis, providing the necessary building blocks for DNA and RNA synthesis to support rapid proliferation. By inhibiting CPS1, this compound disrupts this metabolic pathway, leading to cancer cell death.[3][4] It is important to note that this compound shows significantly lower potency in cellular assays compared to enzymatic assays and has a short half-life of approximately 40 minutes.[1] The determination of the IC50 value in various cancer cell lines is a critical step in the preclinical evaluation of this compound to understand its therapeutic potential across different cancer types.
Data Presentation
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | Assay Method | IC50 (µM) | Standard Deviation (µM) | Notes |
| e.g., A549 | e.g., Lung Carcinoma | e.g., 5,000 | e.g., 72 | e.g., MTT | |||
| e.g., MCF7 | e.g., Breast Cancer | e.g., 8,000 | e.g., 72 | e.g., CellTiter-Glo | |||
| e.g., HepG2 | e.g., Hepatocellular Carcinoma | e.g., 10,000 | e.g., 72 | e.g., MTT | |||
| e.g., PC3 | e.g., Prostate Cancer | e.g., 7,000 | e.g., 72 | e.g., CellTiter-Glo | |||
| e.g., HeLa | e.g., Cervical Cancer | e.g., 5,000 | e.g., 72 | e.g., MTT |
Signaling Pathway
This compound inhibits CPS1, a critical enzyme in the pyrimidine biosynthesis pathway. The diagram below illustrates the mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 value of this compound in cancer cell lines.
References
Application Notes and Protocols for H3B-120 Dissolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of H3B-120, a selective, competitive, and allosteric inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), for use in both in vitro and in vivo experimental settings.[1][2][3] Adherence to these guidelines is crucial for ensuring solution stability, and the reproducibility of experimental results.
Compound Information
-
IUPAC Name: N1-benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide[4]
-
CAS Number: 2194903-42-7[1]
Solubility Data
This compound is soluble in organic solvents but insoluble in water.[2] The solubility can be affected by factors such as the solvent purity, temperature, and the presence of moisture.[2][4] It is highly recommended to use fresh, anhydrous solvents for the preparation of solutions.[1][2]
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| DMSO | 62.5 - 75 | 167.79 - 201.35 mM | Hygroscopic DMSO can significantly decrease solubility; use newly opened DMSO. Ultrasonic treatment may be required to fully dissolve the compound.[1][2] |
| Ethanol | 19 | 51.01 mM | [2][4] |
Table 1: Solubility of this compound in Common Laboratory Solvents.
Experimental Protocols
For most cell-based assays, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Refer to the stock solution preparation table below for common concentrations.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.6847 mL | 13.4235 mL | 26.8471 mL |
| 5 mM | 0.5369 mL | 2.6847 mL | 5.3694 mL |
| 10 mM | 0.2685 mL | 1.3424 mL | 2.6847 mL |
Table 2: Preparation of Common this compound Stock Solutions in DMSO. [1]
For animal studies, this compound must be formulated in a biocompatible vehicle. The working solution for in vivo experiments should be prepared fresh on the day of use.[1] Below are three common vehicle formulations.
3.2.1. Formulation 1: PEG300, Tween-80, and Saline
This formulation is suitable for many parenteral administration routes.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a clear stock solution of this compound in DMSO as described in section 3.1.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
This protocol results in a clear solution with a final this compound concentration of at least 2.08 mg/mL.[1]
3.2.2. Formulation 2: SBE-β-CD in Saline
This formulation uses a cyclodextrin (B1172386) to improve solubility.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD in sterile saline
Protocol:
-
Prepare a clear stock solution of this compound in DMSO as described in section 3.1.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until the solution is clear.
-
This protocol yields a clear solution with a final this compound concentration of at least 2.08 mg/mL.[1]
3.2.3. Formulation 3: Corn Oil
This formulation is suitable for oral gavage or other routes where an oil-based vehicle is preferred.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
Protocol:
-
Prepare a clear stock solution of this compound in DMSO as described in section 3.1.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
Note: This formulation may not be suitable for long-term continuous dosing studies.[1]
Visual Representations
Caption: Workflow for preparing this compound solutions.
This compound is an allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), a key enzyme in the urea (B33335) cycle that converts ammonia (B1221849) into carbamoyl phosphate.[1][6] By inhibiting CPS1, this compound disrupts this pathway, which can be particularly effective in cancers that are dependent on CPS1 activity for pyrimidine (B1678525) synthesis and tumor growth.[6]
Caption: this compound inhibits the CPS1 enzyme in the urea cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|CPSase inhibitor|DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
H3B-120 Formulation for In Vivo Studies: Application Notes and Protocols
For Research Use Only
Introduction
H3B-120 is a potent and highly selective allosteric inhibitor of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1), the rate-limiting enzyme in the urea (B33335) cycle.[1][2] CPS1 is overexpressed in various cancers and plays a crucial role in supplying carbamoyl phosphate for pyrimidine (B1678525) biosynthesis, a pathway essential for tumor cell proliferation.[1][2] By inhibiting CPS1, this compound disrupts pyrimidine synthesis and demonstrates anti-tumor activity, making it a promising therapeutic candidate for cancers dependent on this metabolic pathway.[1]
These application notes provide detailed protocols for the formulation and in vivo administration of this compound in preclinical mouse models of cancer. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound binds to a novel allosteric pocket on CPS1, leading to the inhibition of its enzymatic activity.[1] This prevents the conversion of ammonia (B1221849) and bicarbonate into carbamoyl phosphate, a critical step for both the urea cycle and de novo pyrimidine synthesis. The selectivity of this compound for CPS1 over the related enzyme CPS2, which is essential for pyrimidine synthesis in most normal tissues, provides a therapeutic window for targeting cancer cells that are highly dependent on CPS1.
Signaling Pathway
Caption: Mechanism of action of this compound in cancer cells.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Carbamoyl Phosphate Synthetase 1 (CPS1) | [1][2] |
| IC50 | 1.5 µM | [1] |
| Ki | 1.4 µM | [1] |
| Selectivity | No inhibition of CPS2 | [1] |
Note: This table represents a summary of publicly available in vitro data. Specific in vivo efficacy data from peer-reviewed publications was not available in a tabular format in the searched resources. Researchers should consult the primary literature for detailed in vivo study results.
Experimental Protocols
Formulation of this compound for Oral Gavage
This protocol describes the preparation of this compound for oral administration in mice. Due to its limited aqueous solubility, this compound requires a specific vehicle for effective delivery.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (sterile 0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and gavage needles
Recommended Vehicle Composition:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg). Prepare a slight excess to account for potential losses.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10% final concentration. Vortex thoroughly until the compound is completely dissolved.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 and vortex to ensure complete mixing.
-
Add Saline: Slowly add the required volume of sterile saline to the mixture while vortexing. The final formulation should be a clear solution.
-
Storage: Use the formulation immediately after preparation. If short-term storage is necessary, keep it at 4°C and protected from light. Before administration, bring the formulation to room temperature and vortex to ensure homogeneity.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor cell line with known CPS1 overexpression (e.g., specific lung or liver cancer cell lines).
Experimental Workflow:
Caption: Experimental workflow for an in vivo efficacy study.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the selected tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally via gavage at the same volume and schedule as the treatment group.
-
This compound Treatment Group: Administer the formulated this compound orally via gavage. A typical starting dose might be in the range of 25-100 mg/kg, administered once or twice daily. The optimal dose and schedule should be determined in preliminary tolerability studies.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis (Optional Satellite Groups):
-
PK Analysis: At specified time points after the final dose, collect blood samples to determine the plasma concentration of this compound using LC-MS/MS.
-
PD Analysis: Collect tumor tissue at the end of the study to assess target engagement. This can be done by measuring the levels of downstream metabolites of the pyrimidine synthesis pathway or by using other relevant biomarkers.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information. All animal procedures must be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
References
Measuring CPS1 activity after H3B-120 treatment
Application Notes and Protocols
Topic: Measuring Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) Activity in Response to H3B-120 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carbamoyl Phosphate Synthetase 1 (CPS1) is the rate-limiting enzyme in the urea (B33335) cycle, responsible for the detoxification of ammonia (B1221849) in the liver mitochondria.[1] In certain cancer types, CPS1 is overexpressed and supports pyrimidine (B1678525) synthesis, promoting tumor growth.[2][3] This has positioned CPS1 as a compelling therapeutic target. This compound is a potent and highly selective small molecule inhibitor of CPS1.[4][5][6] It acts as a competitive and allosteric inhibitor, binding to a novel pocket to block ATP hydrolysis and subsequent carbamoyl phosphate synthesis, with an IC50 of approximately 1.5 µM.[3][4][5] This document provides a detailed protocol for treating cells with this compound and subsequently measuring its effect on CPS1 enzymatic activity using a colorimetric assay.
This compound Mechanism of Action
This compound directly targets CPS1. It binds to a previously unknown allosteric pocket located between the integrating and ATP A domains of the enzyme.[4] This binding event prevents the conformational changes necessary for ATP hydrolysis, which is the first critical step in the synthesis of carbamoyl phosphate.[3] By inhibiting this step, this compound effectively blocks the entry of ammonia into the urea cycle and its contribution to pyrimidine biosynthesis in cancer cells.
Caption: this compound allosterically inhibits CPS1, blocking the first step of the urea cycle.
Experimental Workflow Overview
The overall experimental process involves culturing a suitable cell line, treating the cells with a dose range of this compound, preparing mitochondrial lysates, and finally, measuring CPS1 activity using a colorimetric assay that detects the production of a downstream product.
Caption: Workflow for determining the effect of this compound on CPS1 enzymatic activity.
Materials and Reagents
| Reagent / Material | Supplier | Notes |
| This compound | MedChemExpress | Prepare stock in fresh, anhydrous DMSO. |
| HepG2 cells (or other CPS1-expressing line) | ATCC | |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | High glucose formulation. |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 100x solution. |
| Trypsin-EDTA (0.25%) | Gibco | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | |
| DMSO (Anhydrous) | Sigma-Aldrich | Vehicle control. |
| Mitochondria Isolation Kit | Thermo Fisher | e.g., Cat# 89874 |
| BCA Protein Assay Kit | Thermo Fisher | |
| CPS1 Assay Buffer | (Prepare Fresh) | 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT |
| ATP Solution | Sigma-Aldrich | 100 mM stock in water, pH 7.0 |
| N-Acetylglutamate (NAG) | Sigma-Aldrich | 100 mM stock in water |
| Ammonium Chloride (NH₄Cl) | Sigma-Aldrich | 1 M stock in water |
| Potassium Bicarbonate (KHCO₃) | Sigma-Aldrich | 1 M stock in water |
| Ornithine | Sigma-Aldrich | 100 mM stock in water |
| Ornithine Transcarbamylase (OTC) | Sigma-Aldrich | Required for coupled reaction. |
| Color Reagent A | (See Appendix) | Antipyrine (B355649) / Thiourea (B124793) solution |
| Color Reagent B | (See Appendix) | Diacetyl Monoxime solution |
| 96-well microplates, clear, flat-bottom | Corning | |
| Spectrophotometer / Plate Reader | Capable of reading at 540 nm. |
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed HepG2 cells in 10 cm culture dishes at a density that will result in 80-90% confluency at the time of harvest. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Treatment: Once cells reach ~60% confluency, replace the medium with the prepared this compound-containing medium. Include a "Vehicle" control containing the same final concentration of DMSO as the highest this compound dose (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 hours. Note: The optimal treatment time may vary and should be determined empirically.
Mitochondrial Lysate Preparation
-
Harvest Cells: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Harvest cells by scraping into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Isolate Mitochondria: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Isolate the mitochondrial fraction using a commercial kit (e.g., Thermo Fisher #89874) according to the manufacturer's instructions. This step is crucial as CPS1 is a mitochondrial enzyme.[7]
-
Lyse Mitochondria: Resuspend the final mitochondrial pellet in 100-200 µL of ice-cold CPS1 Assay Buffer. Lyse the mitochondria by sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) or by freeze-thaw cycles.
-
Clarify Lysate: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet insoluble debris. Carefully transfer the supernatant (mitochondrial lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the total protein concentration of each mitochondrial lysate using a BCA Protein Assay Kit.
-
Based on the concentrations, normalize all samples to the same concentration (e.g., 1 mg/mL) using CPS1 Assay Buffer. This ensures that an equal amount of protein is added to each enzymatic reaction.
CPS1 Activity Assay (Coupled Enzyme Assay)
This protocol is based on the principle that CPS1 produces carbamoyl phosphate, which is then converted to citrulline by excess ornithine transcarbamylase (OTC). The resulting citrulline is then quantified colorimetrically.
-
Reaction Master Mix: Prepare a master mix for the number of reactions planned. For each reaction, combine the following in a microcentrifuge tube:
-
5 µL of 100 mM ATP
-
2 µL of 100 mM N-Acetylglutamate (NAG), an essential allosteric activator[7]
-
5 µL of 1 M NH₄Cl
-
5 µL of 1 M KHCO₃
-
5 µL of 100 mM Ornithine
-
1 µL of Ornithine Transcarbamylase (OTC, ~10 units)
-
27 µL of CPS1 Assay Buffer
-
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of the Reaction Master Mix to each well.
-
Add 50 µL of the normalized mitochondrial lysate (containing ~50 µg of protein) to the corresponding wells.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of Color Reagent A to each well.
-
Color Development: Add 100 µL of Color Reagent B to each well. Mix gently and incubate the plate at 100°C (e.g., using a heat block or oven) for 15 minutes.
-
Read Absorbance: Cool the plate to room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
Data Analysis and Presentation
-
Standard Curve: Prepare a standard curve using known concentrations of citrulline (0-100 nmol) to convert absorbance values into the amount of product formed.
-
Calculate Activity: Calculate the CPS1 activity for each sample. Activity is typically expressed as nmol of citrulline produced per minute per mg of protein (nmol/min/mg).
-
Normalize Data: Normalize the activity of this compound-treated samples to the vehicle control (set to 100% activity).
-
Data Presentation: Summarize the results in a table and plot the dose-response curve to determine the cellular IC50 value.
Table 1: Effect of this compound on CPS1 Activity in HepG2 Cells
| This compound Conc. (µM) | Mean CPS1 Activity (nmol/min/mg) | Std. Deviation | % Activity (Relative to Vehicle) |
| 0 (Vehicle) | 15.2 | 1.1 | 100% |
| 0.1 | 14.8 | 0.9 | 97.4% |
| 0.5 | 12.5 | 0.8 | 82.2% |
| 1.0 | 9.1 | 0.6 | 59.9% |
| 5.0 | 4.3 | 0.4 | 28.3% |
| 10.0 | 2.1 | 0.3 | 13.8% |
| 50.0 | 0.8 | 0.2 | 5.3% |
| (Note: Data shown are for illustrative purposes only.) |
Appendix: Reagent Preparation
-
Color Reagent A: Dissolve 0.5 g of antipyrine and 0.4 g of thiourea in 100 mL of 5% (v/v) sulfuric acid. Store protected from light.
-
Color Reagent B: Dissolve 0.25 g of diacetyl monoxime in 100 mL of deionized water. Store protected from light.
Disclaimer: This protocol is intended for research use only. Users should optimize conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
References
- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: H3B-120 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-120 is a selective, allosteric inhibitor of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1), a critical mitochondrial enzyme.[1][2] In normal physiology, CPS1 is the rate-limiting enzyme in the urea (B33335) cycle, responsible for detoxifying ammonia (B1221849).[3][4] However, in certain malignancies, such as specific subtypes of non-small cell lung carcinoma, laryngeal squamous cell carcinoma, and liver cancer, CPS1 is overexpressed and plays a significant role in tumor progression.[3][5][6] Its activity can support cancer cell proliferation by shunting carbamoyl phosphate into the pyrimidine (B1678525) biosynthesis pathway or by removing toxic ammonia, thereby allowing for sustained tumor growth.[7][8][9]
Preclinical evidence suggests that the inhibition of CPS1 can have an additive effect when combined with standard chemotherapeutic agents, presenting a promising avenue for combination therapy.[5][10] Specifically, knockdown of CPS1 has been shown to enhance the anti-tumor effects of gemcitabine (B846) and pemetrexed (B1662193) in lung adenocarcinoma models.[5][10] These application notes provide a comprehensive overview of the rationale, experimental design, and detailed protocols for investigating the combination of this compound with chemotherapy in a preclinical setting.
Mechanism of Action and Rationale for Combination
This compound selectively inhibits CPS1 by binding to a previously unknown allosteric pocket, which prevents ATP hydrolysis, the initial step in carbamoyl phosphate synthesis.[1][8][9] This targeted inhibition is highly specific to CPS1, with no activity against the related enzyme CPS2, which is essential for de novo pyrimidine synthesis in normal cells.[1][8]
The rationale for combining this compound with chemotherapy is based on a multi-pronged attack on cancer cell vulnerabilities:
-
Metabolic Stress: By inhibiting CPS1, this compound induces metabolic stress, either by depleting the pyrimidine pool necessary for DNA replication or by increasing intracellular ammonia to toxic levels.
-
Sensitization to DNA Damaging Agents: Cells under metabolic stress may be more susceptible to the cytotoxic effects of DNA-damaging chemotherapies (e.g., platinum agents, topoisomerase inhibitors) or antimetabolites that also target nucleotide synthesis (e.g., gemcitabine, 5-fluorouracil).
-
Overcoming Resistance: Combination therapy can be a strategy to overcome or delay the development of resistance to either agent alone.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agents
| Cell Line | This compound IC50 (µM) | Chemotherapy Agent (e.g., Gemcitabine) IC50 (µM) | Combination Index (CI)* |
| NCI-H1437 (LKB1-null) | 2.5 | 0.05 | 0.6 (Synergistic) |
| A549 (LKB1-wildtype) | >50 | 0.1 | 1.0 (Additive) |
| HepG2 | 5.2 | 2.5 | 0.8 (Slightly Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 | Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | +5 |
| This compound (50 mg/kg) | 30 | 1050 ± 200 | -2 |
| Chemotherapy (e.g., Gemcitabine, 25 mg/kg) | 50 | 750 ± 150 | -8 |
| This compound + Chemotherapy | 85 | 225 ± 75 | -10 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Studies
Objective: To determine the cytotoxic effects of this compound and a chemotherapeutic agent, both alone and in combination, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines of interest (e.g., NCI-H1437, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the chemotherapeutic agent alone.
-
Combination: Treat cells with a matrix of concentrations of both drugs. A fixed-ratio or a checkerboard (matrix) design can be used.
-
-
Incubation: Incubate the treated cells for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each agent alone.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI).
-
Protocol 2: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation (e.g., NCI-H1437)
-
Matrigel (optional, for improved tumor take-rate)
-
This compound formulation for in vivo use
-
Chemotherapeutic agent formulation for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapy
-
Group 4: this compound + Chemotherapy
-
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specified size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis:
-
Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume over time for each group.
-
Analyze changes in body weight as a measure of toxicity.
-
Visualizations
Caption: CPS1's role in cancer and points of therapeutic intervention.
Caption: Preclinical workflow for evaluating this compound combination therapy.
Caption: Potential mechanism for synergy between this compound and chemotherapy.
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research progress on the relationship between CPS1 gene and tumor [xinyixue.cn]
- 4. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CPS1 in Cell Growth, Metabolism and Prognosis in LKB1-Inactivated Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and clinical significance of CPS1 in laryngeal squamous cell carcinoma [ebhyxbwk.njournal.sdu.edu.cn]
- 7. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for H3B-120 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-120 is a potent and selective allosteric inhibitor of Carbamoyl (B1232498) Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea (B33335) cycle.[1][2] With an IC50 of 1.5 µM and a Ki of 1.4 µM, this compound provides a valuable tool for investigating the metabolic roles of CPS1 in various physiological and pathological contexts, particularly in cancer metabolism.[1] CPS1 catalyzes the first committed step of the urea cycle, converting ammonia (B1221849) and bicarbonate into carbamoyl phosphate.[3] In addition to its canonical role in nitrogen waste disposal, CPS1 has been implicated in pyrimidine (B1678525) biosynthesis and cellular energetics, making it a compelling target for therapeutic intervention.[1][3]
These application notes provide detailed protocols for utilizing this compound to study its effects on key metabolic pathways in cancer cells. The provided methodologies for urea synthesis, pyrimidine biosynthesis, glucose uptake, and lactate (B86563) production assays, along with protocols for metabolomics sample preparation, will enable researchers to comprehensively evaluate the metabolic consequences of CPS1 inhibition.
Mechanism of Action
This compound binds to a novel allosteric pocket on CPS1, leading to the inhibition of its enzymatic activity.[1] This inhibition blocks the synthesis of carbamoyl phosphate, a critical metabolite that feeds into both the urea cycle and, under certain conditions, the de novo pyrimidine synthesis pathway. The specific and competitive nature of this compound allows for the targeted investigation of CPS1 function in cellular metabolism.
Data Presentation
This compound Inhibitory Activity
| Parameter | Value | Reference |
| IC50 | 1.5 µM | [1] |
| Ki | 1.4 µM | [1] |
Expected Metabolic Consequences of CPS1 Inhibition
Table 1: Effect of CPS1 Knockdown on Pyrimidine and Purine Metabolite Levels
| Metabolite | Fold Change (CPS1 Knockdown vs. Control) | Reference |
| Carbamoyl Aspartate | ↓ 0.4 | [4] |
| Dihydroorotate | ↓ 0.3 | [4] |
| Orotate | ↓ 0.2 | [4] |
| UMP | ↓ 0.5 | [4] |
| UDP | ↓ 0.6 | [4] |
| UTP | ↓ 0.5 | [4] |
| CTP | ↓ 0.4 | [4] |
| IMP | ↑ 1.2 | [4] |
| AMP | ↑ 1.1 | [4] |
| GMP | ↑ 1.3 | [4] |
Table 2: Effect of CPS1 Knockdown on Central Carbon Metabolism
| Metabolite | Fold Change (CPS1 Knockdown vs. Control) | Reference |
| Glucose-6-phosphate | ↓ 0.8 | [5] |
| Fructose-6-phosphate | ↓ 0.7 | [5] |
| Citrate | ↓ 0.6 | [5] |
| α-Ketoglutarate | ↓ 0.5 | [5] |
| Succinate | ↓ 0.7 | [5] |
| Fumarate | ↓ 0.6 | [5] |
| Malate | ↓ 0.5 | [5] |
| Aspartate | ↓ 0.4 | [5] |
Experimental Protocols
Urea Production Assay
This protocol is designed to measure the effect of this compound on urea production in adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Urea Assay Kit (Colorimetric)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant. If measuring intracellular urea, lyse the cells according to the urea assay kit manufacturer's instructions.
-
Urea Measurement: Follow the instructions provided with the commercial urea assay kit to measure the urea concentration in the collected samples. This typically involves adding a reaction mixture and measuring the absorbance at 570 nm.
-
Data Analysis: Create a standard curve using the provided urea standards. Determine the urea concentration in each sample from the standard curve. Normalize the urea concentration to the cell number or total protein content. Plot the urea concentration against the this compound concentration to determine the dose-response effect.
Pyrimidine Biosynthesis Assay (14C-Aspartate Incorporation)
This protocol measures the rate of de novo pyrimidine biosynthesis by quantifying the incorporation of radiolabeled aspartate into pyrimidine nucleotides.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
[U-14C]-Aspartic acid
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound as described in the urea production assay protocol.
-
Radiolabeling: During the last 2-4 hours of the this compound treatment, add [U-14C]-Aspartic acid to the culture medium at a final concentration of 1-5 µCi/mL.
-
Cell Lysis and Precipitation: After the labeling period, wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% TCA to each well to lyse the cells and precipitate macromolecules. Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant. Wash the pellet twice with 5% TCA and once with 70% ethanol to remove unincorporated radiolabel.
-
Quantification: Resuspend the final pellet in a known volume of water or appropriate buffer. Add the suspension to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content of a parallel well. Plot the normalized CPM against the this compound concentration.
Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake using a fluorescent glucose analog.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glucose-free medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
PBS
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound in complete medium for the chosen duration.
-
Glucose Starvation: Remove the treatment medium and wash the cells once with warm PBS. Add glucose-free medium and incubate for 30-60 minutes.
-
2-NBDG Incubation: Replace the glucose-free medium with medium containing 2-NBDG (typically 50-100 µM) and the respective concentrations of this compound. Incubate for 15-30 minutes.
-
Wash: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Measurement: Add PBS to each well and measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm). Alternatively, trypsinize the cells and analyze by flow cytometry.
-
Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence intensity to the cell number or protein content. Plot the normalized fluorescence against the this compound concentration.
Lactate Production Assay
This protocol measures the effect of this compound on lactate secretion into the culture medium.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Lactate Assay Kit (Colorimetric or Fluorometric)
-
96-well plate
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the urea production assay protocol.
-
Sample Collection: At the end of the treatment period, collect a sample of the cell culture medium from each well.
-
Lactate Measurement: Follow the instructions of the commercial lactate assay kit. This typically involves adding a reaction mix to the media samples and incubating for a specific time before measuring the absorbance or fluorescence.
-
Data Analysis: Generate a standard curve using the provided lactate standards. Determine the lactate concentration in each sample from the standard curve. Normalize the lactate concentration to the cell number or protein content. Plot the normalized lactate concentration against the this compound concentration.
Sample Preparation for Metabolomics
This protocol outlines the steps for preparing cell samples for mass spectrometry-based metabolomics analysis after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ice-cold PBS
-
Ice-cold 80% Methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Dry ice or liquid nitrogen
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes to obtain a sufficient number of cells (typically 1-5 million cells per sample). Treat with this compound at the desired concentration and for the desired time.
-
Quenching and Washing: Place the culture dish on ice. Quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Metabolite Extraction: Add a pre-chilled 80% methanol solution to the dish. The volume will depend on the dish size (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to detach the cells in the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Vortex the tube vigorously for 1 minute.
-
Freeze the sample in liquid nitrogen or on dry ice and then thaw on ice. Repeat this freeze-thaw cycle three times to ensure complete cell lysis.
-
Protein and Debris Removal: Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by LC-MS or GC-MS.
Mandatory Visualizations
References
- 1. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPS1 maintains pyrimidine pools and DNA synthesis in KRAS/LKB1-mutant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing H3B-120 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CPS1 inhibitor, H3B-120. This guide is designed to address specific issues that may arise during its experimental use, with a focus on optimizing its concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, competitive, and allosteric inhibitor of Carbamoyl (B1232498) Phosphate Synthetase 1 (CPS1).[1] It binds to a previously unknown allosteric pocket on the enzyme, which blocks ATP hydrolysis, the first step in the conversion of ammonia (B1221849) to carbamoyl phosphate.[1] This inhibition disrupts the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, pathways that can be crucial for the growth of certain cancer cells.
Q2: What is the reported IC50 of this compound?
A2: The in vitro IC50 of this compound for CPS1 is approximately 1.5 µM.[1][2][3] However, the effective concentration for inhibiting cell growth (cellular IC50) can vary significantly depending on the cell line.
Q3: How do I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution of 10 mM in DMSO.[4] This stock solution should be stored at -20°C or -80°C and is stable for at least one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions, dilute the DMSO stock in cell culture medium. Note that moisture-absorbing DMSO can reduce the solubility of this compound, so it is best to use fresh, anhydrous DMSO.[2]
Q4: What are the key signaling pathways affected by this compound?
A4: The primary target of this compound is CPS1, a key enzyme in the urea cycle. By inhibiting CPS1, this compound disrupts the conversion of ammonia and bicarbonate into carbamoyl phosphate. This has two main downstream effects: a decrease in urea production and a reduction in the pyrimidine pool, which is essential for DNA and RNA synthesis. In some cancer cells, particularly those with LKB1 mutations, CPS1 is upregulated, and these cells become dependent on this pathway for pyrimidine synthesis.
References
H3B-120 off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of H3B-120 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1).[1][2][3] It is a highly selective, competitive, and allosteric inhibitor of CPS1.[1] this compound binds to a previously unknown allosteric pocket, blocking ATP hydrolysis in the initial step of carbamoyl phosphate synthesis.[2]
Q2: How selective is this compound for CPS1?
A2: this compound demonstrates high selectivity for CPS1 over its isoform, CPS2.[1][2] Studies have shown that this compound has no inhibitory activity against the CPS2 activity of the multifunctional CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase).[1]
Q3: Is there any publicly available data on the broader off-target profile of this compound, such as a kinome scan?
A3: As of now, comprehensive off-target screening data for this compound, including broad kinase panel screening (kinome scan) or other safety pharmacology panels, is not publicly available in the referenced literature. While the selectivity against CPS2 is well-documented, its interaction with other protein families has not been detailed in published studies. Researchers should be aware that like many small molecule inhibitors, this compound could have unidentified off-target effects.
Q4: What are the known cellular effects of this compound?
A4: In cellular assays, this compound has been shown to inhibit urea (B33335) synthesis in a dose-dependent manner.[1] It also blocks the CPS1-dependent support of the pyrimidine (B1678525) biosynthetic pathway.[2] A significant decrease in cellular potency has been observed when compared to its enzymatic assay potency.[1]
Q5: What is the reported potency of this compound?
A5: The potency of this compound against its primary target, CPS1, has been determined in enzymatic assays. The reported values are summarized in the table below.
Quantitative Data Summary
| Parameter | Value | Enzyme/Assay Condition |
| IC50 | 1.5 µM | His-tagged CPS1 expressed in Sf21 insect cells; ADP-Glo assay.[1] |
| Ki | 1.4 µM | His-tagged CPS1 expressed in Sf21 insect cells.[1] |
Troubleshooting Guide: Investigating Potential Off-Target Effects
Given the absence of a broad public off-target profile for this compound, researchers may encounter unexpected cellular phenotypes. This guide provides a framework for investigating potential off-target effects in your experiments.
Issue: Unexpected Phenotype Observed After this compound Treatment
An unexpected phenotype could manifest as unanticipated changes in cell viability, morphology, signaling pathways, or gene expression that cannot be directly attributed to CPS1 inhibition.
Recommended Troubleshooting Workflow:
-
Confirm On-Target Engagement:
-
Verify that this compound is inhibiting CPS1 in your cell line at the concentrations used. This can be done by measuring a downstream biomarker of CPS1 activity, such as urea production or pyrimidine biosynthesis.
-
Perform a dose-response experiment to ensure the observed phenotype correlates with the concentration range expected for CPS1 inhibition.
-
-
Control Experiments:
-
Rescue Experiments: If possible, supplement the cells with downstream metabolites of the CPS1 pathway (e.g., carbamoyl phosphate or downstream pyrimidines) to see if this reverses the unexpected phenotype. If the phenotype persists, it is more likely to be an off-target effect.
-
Structural Analog Control: Use a structurally similar but inactive analog of this compound as a negative control. If the inactive analog does not produce the phenotype, it suggests the effect is specific to this compound's chemical structure and not due to general compound toxicity.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of a CPS1 knockdown or knockout in the same cell line. Discrepancies between the pharmacological and genetic approaches may point to off-target effects of the compound.
-
-
Systematic Off-Target Identification:
-
If off-target effects are suspected, consider performing unbiased screening to identify potential off-target proteins. Methodologies include:
-
Proteome-wide Cellular Thermal Shift Assay (CETSA): This technique can identify proteins that are stabilized by this compound binding in a cellular context.
-
Affinity-based Proteomics: Use a derivatized version of this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify any potential off-target kinase inhibition. Several commercial services offer this.
-
-
Experimental Protocols
Protocol 1: Cellular Urea Production Assay
This protocol is to confirm the on-target activity of this compound by measuring the inhibition of urea synthesis.
-
Cell Culture: Plate cells (e.g., HepG2) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Ammonia Challenge: Add a known concentration of ammonium (B1175870) chloride (e.g., 5-10 mM) to the culture medium for the final few hours of the incubation period to stimulate urea production.
-
Sample Collection: Collect the cell culture supernatant.
-
Urea Measurement: Measure the urea concentration in the supernatant using a commercially available colorimetric urea assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the urea concentration to the total protein content of the cells in each well. Plot the normalized urea concentration against the this compound concentration to determine the IC50 for inhibition of urea synthesis.
Protocol 2: General Workflow for Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for identifying protein targets of this compound in intact cells.
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration and a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that would disrupt protein complexes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the supernatant at different temperatures can be quantified by methods such as Western blotting or mass spectrometry-based proteomics. Ligand-bound proteins will typically show increased thermal stability and will remain soluble at higher temperatures compared to their unbound state.
-
Data Analysis: Generate "melting curves" for proteins of interest by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: this compound inhibits the CPS1 enzyme in the urea cycle.
Caption: Workflow for investigating potential off-target effects.
References
H3B-120 stability in cell culture media
Welcome to the technical support center for H3B-120, a selective inhibitor of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1). CPS1 is a key mitochondrial enzyme in the urea (B33335) cycle, responsible for converting ammonia (B1221849) into carbamoyl phosphate. By inhibiting CPS1, this compound disrupts this process, leading to a decrease in pyrimidine (B1678525) biosynthesis and impacting DNA replication and cell growth in cancer cells that are dependent on this pathway.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder and in prepared stock solutions under specific conditions.
| Storage Format | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution in DMSO | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data compiled from multiple sources.[4]
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in cell culture media?
A3: this compound has a reported short half-life of approximately 40 minutes, although the specific experimental conditions for this measurement are not detailed in the available literature.[4] The stability is expected to vary depending on the composition of the cell culture medium and the presence of serum. Below is a table with illustrative stability data in common cell culture media at 37°C.
Disclaimer: The following data is illustrative and intended to provide a general guideline. It is strongly recommended to determine the stability of this compound under your specific experimental conditions.
| Medium | Condition | Half-life (t½) | % Remaining at 24h |
| DMEM | + 10% FBS | ~ 60 minutes | < 1% |
| DMEM | Serum-free | ~ 45 minutes | < 1% |
| RPMI-1640 | + 10% FBS | ~ 70 minutes | < 1% |
| RPMI-1640 | Serum-free | ~ 50 minutes | < 1% |
Q4: What are the downstream cellular consequences of inhibiting CPS1 with this compound?
A4: Inhibition of CPS1 by this compound can lead to several downstream effects, primarily related to metabolic disruption:
-
Pyrimidine Depletion: CPS1 provides carbamoyl phosphate for the de novo pyrimidine synthesis pathway. Inhibition of CPS1 can lead to a depletion of the pyrimidine pool.[1][3]
-
DNA Replication Stress: A shortage of pyrimidines can stall DNA replication forks, leading to DNA damage.[1][3]
-
Cell Cycle Arrest and Reduced Proliferation: Consequently, cells may undergo cell cycle arrest and a reduction in proliferation.[2][5]
-
Ammonia Accumulation: As a key enzyme in ammonia detoxification, CPS1 inhibition can lead to the accumulation of intracellular ammonia, which may induce oxidative stress through the generation of reactive oxygen species (ROS).
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments, with a focus on its limited stability.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lack of expected biological effect. | Degradation of this compound: Due to its short half-life, the compound may be degrading before it can exert its full effect. | - Frequent Media Changes: Replace the media containing this compound every 2-4 hours to maintain a more consistent concentration. - Higher Initial Concentration: Use a higher starting concentration to compensate for degradation, but be cautious of potential off-target effects. - Perform a Time-Course Experiment: Determine the optimal treatment duration for your specific cell line and endpoint. |
| Incorrect Stock Solution Preparation or Storage: Improperly dissolved or stored this compound will lead to inaccurate concentrations. | - Use Freshly Prepared Solutions: Prepare working solutions from a fresh aliquot of the stock solution for each experiment. - Ensure Complete Dissolution: Use an ultrasonic bath if necessary to fully dissolve the compound in DMSO.[4] - Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials. | |
| High variability between experimental replicates. | Inconsistent Timing of Treatment and Harvesting: Small variations in timing can lead to significant differences in compound exposure due to its rapid degradation. | - Standardize Workflow: Ensure precise and consistent timing for adding this compound and harvesting cells across all replicates and experiments. - Process Samples Quickly: Once an experiment is terminated, process all samples promptly and consistently. |
| Precipitation of this compound in Media: The compound may precipitate out of the aqueous culture medium, especially at higher concentrations. | - Visually Inspect Media: Check for any precipitate after adding this compound to the culture medium. - Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain solubility. | |
| Unexpected cellular toxicity. | Ammonia Accumulation: Inhibition of CPS1 can lead to a buildup of ammonia, which can be toxic to cells. | - Monitor Ammonia Levels: If possible, measure ammonia concentrations in your cell culture supernatant. - Consider the Cell Line: Some cell lines may be more sensitive to ammonia than others. |
| Off-Target Effects: At very high concentrations, the risk of off-target effects increases. | - Perform Dose-Response Experiments: Determine the lowest effective concentration of this compound for your desired biological outcome. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
24-well tissue culture plates
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a stable compound with similar properties to this compound)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a 10 µM working solution of this compound by diluting the stock solution in the desired cell culture medium.
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC or LC-MS. Quantify the peak area of this compound relative to the internal standard.
-
Calculate the percentage of this compound remaining at each time point by normalizing to the 0-hour time point.
Visualizations
Signaling Pathway of CPS1 Inhibition by this compound
Caption: Inhibition of CPS1 by this compound disrupts pyrimidine synthesis and can lead to cellular stress.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for this compound Experiments
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
Troubleshooting H3B-120 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CPS1 inhibitor, H3B-120. This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significantly lower potency (higher IC50) of this compound in my cell-based assays compared to the reported enzymatic assay values?
A1: This is a commonly observed phenomenon with this compound. Several factors can contribute to this discrepancy:
-
Cellular Permeability: this compound may have limited permeability across the cell membrane to reach its mitochondrial target, CPS1.
-
Short Half-Life: this compound has a short half-life of only 40 minutes.[1] Over the course of a long cellular assay (e.g., 24-72 hours), the compound may be degrading, leading to a decrease in the effective concentration.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell, lowering its intracellular concentration.
-
Metabolism: Cells may metabolize this compound into less active or inactive forms.
Q2: My results with this compound are highly variable between experiments. What are the common causes of this inconsistency?
A2: Inconsistent results can stem from several experimental variables:
-
Compound Stability: Due to its short half-life, any variations in incubation times or delays in experimental steps can lead to significant differences in the effective concentration of this compound.
-
Solubility Issues: this compound has specific solubility requirements. Improperly prepared stock solutions or precipitation of the compound in culture media can lead to inconsistent dosing. Always use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[2]
-
Cell Density and Health: The metabolic state of your cells can influence their sensitivity to CPS1 inhibition. Ensure consistent cell seeding densities and monitor cell health to avoid confounding factors.
-
Inconsistent Pre-incubation Time: For allosteric inhibitors, the time allowed for the compound to bind to the enzyme before substrate addition can be critical. Standardize this pre-incubation step in all experiments.
Q3: I am not observing the expected level of inhibition, even at high concentrations of this compound. What should I check?
A3: If you are observing lower than expected activity, consider the following:
-
Enzyme Expression Levels: The expression level of CPS1 can vary significantly between different cell lines. Confirm the expression of CPS1 in your chosen cell model.
-
Substrate Concentration: As this compound is a competitive inhibitor, its apparent potency will be affected by the concentration of the substrate (ammonia). Ensure you are using a consistent and appropriate substrate concentration in your assays.
-
Assay Endpoint: Ensure that the assay endpoint you are measuring (e.g., urea (B33335) production, cell viability) is directly and sensitively linked to CPS1 activity in your experimental system.
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation.
Q4: I am observing unexpected cytotoxicity in my experiments. Is this a known effect of this compound?
A4: While this compound is designed to be a selective inhibitor of CPS1, off-target effects can sometimes lead to cytotoxicity, especially at high concentrations.[3] It is recommended to:
-
Perform a Cytotoxicity Assay: Determine the cytotoxic concentration of this compound in your specific cell line using an independent assay (e.g., MTT or CellTiter-Glo).
-
Use Concentrations Below Toxic Levels: For mechanism-of-action studies, use this compound at concentrations below its cytotoxic threshold to ensure that the observed effects are due to CPS1 inhibition and not general toxicity.
-
Consider Off-Target Effects: While this compound is highly selective for CPS1 over CPS2, the possibility of other off-target interactions at high concentrations cannot be entirely ruled out.[1]
Quantitative Data Summary
| Parameter | Value | Notes |
| IC50 | 1.5 µM | In enzymatic assays.[1][2][4] |
| Ki | 1.4 µM | Inhibition constant.[1][2][4] |
| Half-life | 40 minutes | In vitro.[1] |
Experimental Protocols
Detailed Protocol: Cell-Based Urea Production Assay
This protocol outlines a method to assess the inhibitory effect of this compound on CPS1 activity by measuring urea production in cultured cells.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Cell line with known CPS1 expression (e.g., HepG2)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)
- Ammonium (B1175870) Chloride (NH4Cl) solution
- Urea Assay Kit (colorimetric or fluorometric)
- 96-well cell culture plates
- Plate reader
2. This compound Stock Solution Preparation:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
- Immediately before use, perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and ideally ≤0.5%.
3. Cell Seeding:
- Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
4. Compound Treatment:
- Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
- Pre-incubate the cells with this compound for a standardized period (e.g., 2 hours) to allow for cellular uptake and target engagement.
5. Stimulation of Urea Production:
- Add ammonium chloride solution to each well to a final concentration that induces robust urea production (e.g., 5-10 mM). This concentration should be optimized for your cell line.
- Incubate for a defined period (e.g., 24 hours). This incubation time should be kept consistent across all experiments.
6. Measurement of Urea Production:
- At the end of the incubation period, collect the cell culture supernatant.
- Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's instructions.
7. Data Analysis:
- Normalize the urea production in this compound-treated wells to the vehicle-treated control wells.
- Plot the normalized urea production against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Visualizations
Caption: Mechanism of this compound action on the CPS1 pathway.
Caption: Experimental workflow for a cell-based urea production assay.
References
Technical Support Center: Assessing Off-Target Cytotoxicity of Investigational Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of experimental compounds in non-cancerous cells. While the focus is on general methodology, we will use the selective CPS1 inhibitor, H3B-120, as a case example to illustrate key concepts.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our non-cancerous control cell line when treated with our investigational compound. What are the potential causes?
A1: Unexpected cytotoxicity in non-cancerous cells can stem from several factors:
-
Off-target effects: The compound may be interacting with unintended molecular targets crucial for the survival of that specific cell type. Many targeted therapies, such as kinase inhibitors, can have off-target activities.[1][2]
-
On-target toxicity in normal cells: The intended target of your compound, while overexpressed or mutated in cancer cells, might also play a vital role in the physiology of the non-cancerous cells being tested.
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation or aggregation, which can be cytotoxic.
-
Metabolism of the compound: The non-cancerous cell line may metabolize the compound into a more toxic substance.
-
Vehicle (e.g., DMSO) toxicity: The concentration of the vehicle used to dissolve the compound may be reaching levels toxic to the cells.
Q2: How can we determine if the observed cytotoxicity is due to an on-target or off-target effect?
A2: Differentiating between on-target and off-target effects is a critical step. Consider the following approaches:
-
Target expression analysis: Confirm that the intended molecular target is expressed in the non-cancerous cell line showing cytotoxicity. If the target is absent, the toxicity is likely off-target.
-
Rescue experiments: If possible, overexpress the target protein in the affected cells. If this rescues the cells from cytotoxicity, it suggests an on-target effect.
-
Structurally related inactive compounds: Synthesize and test a close analog of your compound that is inactive against the intended target. If this analog still shows cytotoxicity, it points towards an off-target effect.
-
Target engagement assays: Utilize techniques like cellular thermal shift assays (CETSA) or kinase profiling panels to identify other proteins your compound may be binding to within the cell.
Q3: What are some recommended non-cancerous cell lines to include in a preliminary cytotoxicity screen?
A3: The choice of cell lines should be guided by the intended clinical application of the drug. A standard panel might include:
-
Human Foreskin Fibroblasts (HFF-1): A common, robust normal cell line.
-
Human Umbilical Vein Endothelial Cells (HUVEC): To assess potential vascular toxicity.
-
Primary human hepatocytes: To evaluate potential liver toxicity.
-
Human renal proximal tubule epithelial cells (RPTEC): To screen for kidney toxicity.
-
Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on immune cells.
Troubleshooting Guide: In Vitro Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, compound precipitation. | Ensure thorough cell mixing before plating. Avoid using the outer wells of the plate. Visually inspect for precipitates after adding the compound. |
| No dose-dependent cytotoxicity observed | Compound is not cytotoxic at the tested concentrations, compound is inactive, or assay is not sensitive enough. | Test a wider and higher concentration range. Verify compound identity and purity. Try a more sensitive cytotoxicity assay (e.g., ATP-based vs. colorimetric). |
| Vehicle control shows significant cell death | Concentration of the vehicle (e.g., DMSO) is too high. | Keep the final vehicle concentration consistent across all wells and ideally below 0.5%. Run a vehicle-only titration to determine its toxicity threshold for your specific cell line. |
| Inconsistent results between experiments | Variation in cell passage number, cell confluency at the time of treatment, or incubation time. | Use cells within a defined passage number range. Seed cells to reach a consistent confluency (e.g., 70-80%) before treatment. Maintain consistent incubation times. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method for determining cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Investigational compound (e.g., this compound) and vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the investigational compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and medium-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Investigational compound and vehicle
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit protocol.
-
Calculate cytotoxicity based on the amount of LDH released relative to a maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
References
How to prevent H3B-120 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving H3B-120 precipitation in stock solutions.
Troubleshooting Guide
Q1: My this compound stock solution in DMSO has formed a precipitate. What should I do?
A1: Precipitation of this compound in a DMSO stock solution can often be resolved. First, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly. If the precipitate redissolves, the issue may have been temporary due to temperature fluctuations. To prevent recurrence, ensure proper storage and handling. If the precipitate persists, it may indicate solvent saturation or degradation. In this case, it is recommended to prepare a fresh stock solution.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock," is common with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution. To prevent this, avoid adding the concentrated DMSO stock directly to a large volume of aqueous solution. Instead, employ a serial dilution method. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add the intermediate stock dropwise to the pre-warmed aqueous buffer while gently vortexing.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The highly recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound has a high solubility in fresh DMSO, reaching up to 62.5 mg/mL. However, for routine use and to maintain stability, preparing a stock solution at a concentration of 10 mM is a common practice.
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: To prevent precipitation and ensure the stability of your this compound stock solution, it is critical to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, gentle sonication in a water bath can be used to aid the dissolution of this compound, particularly when preparing high-concentration stock solutions. However, avoid excessive heating, which could potentially degrade the compound.
Q5: What is the recommended final concentration of DMSO in my cell culture medium?
A5: It is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize any potential cytotoxic effects.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility |
| DMSO | 62.5 mg/mL |
| Ethanol | Limited Solubility |
| Water | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder (Molecular Weight: 372.48).
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
For in vivo experiments, a co-solvent system is often required to maintain the solubility of this compound in an aqueous vehicle. The following is an example protocol:
-
Prepare Stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]
-
Co-Solvent Addition: In a sterile tube, add the required volume of the DMSO stock solution to PEG300 (e.g., 100 µL of DMSO stock to 400 µL of PEG300) and mix until clear.[2]
-
Surfactant Addition: Add Tween-80 to the mixture (e.g., 50 µL) and mix until clear.[2]
-
Aqueous Vehicle: Add the final aqueous vehicle, such as saline, to the desired final volume (e.g., 450 µL) and mix thoroughly.[2]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation in stock solutions.
Caption: Signaling pathway of this compound as a CPS1 inhibitor.
References
H3B-120 degradation and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving the CPS1 inhibitor, H3B-120.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both the solid compound and solutions are summarized below.
Q2: How should I prepare stock and working solutions of this compound?
A2: this compound is soluble in DMSO. For in vivo experiments, it can be formulated in carriers such as corn oil or a mixture of PEG300, Tween-80, and saline. It is highly recommended to prepare aqueous working solutions fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
Q3: My experimental results are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors. One common issue is the degradation of this compound due to improper storage or handling. Ensure that stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. For in vivo studies, working solutions should be prepared fresh for each experiment. Another factor could be the specific formulation used; for continuous dosing over extended periods (more than half a month), the stability of the formulation should be carefully considered.
Q4: What are the known downstream effects of this compound treatment?
A4: this compound is a selective inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). Inhibition of CPS1 disrupts the urea (B33335) cycle, leading to a decrease in urea production. Additionally, it can impair pyrimidine (B1678525) biosynthesis and arginine metabolism, which can impact cell proliferation and energetics, particularly in cancer cells that overexpress CPS1.
Troubleshooting Guides
Problem: Loss of this compound Activity in Experiments
If you observe a decrease or complete loss of this compound's inhibitory effect, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Compound Degradation While specific degradation pathways for this compound are not extensively published, general principles of chemical stability suggest that factors like improper storage temperature, exposure to light, and extreme pH can lead to degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound and stock solutions have been stored according to the recommendations in the storage conditions table.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into smaller, single-use volumes.
-
Protect from Light: Store this compound in a dark, dry place. When preparing solutions, minimize exposure to direct light.
-
Consider pH of Media: Although specific pH sensitivity data is unavailable, be mindful of the pH of your experimental buffers and media, as highly acidic or basic conditions can promote hydrolysis of small molecules.
-
Potential Cause 2: Poor Solubility or Precipitation in Working Solutions this compound has limited aqueous solubility. Precipitation of the compound from your working solution will lead to a lower effective concentration and reduced activity.
-
Troubleshooting Steps:
-
Use Fresh DMSO: For preparing stock solutions, use high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]
-
Prepare Fresh Working Solutions: It is recommended to prepare aqueous working solutions immediately before use.[2]
-
Aid Dissolution: If you observe precipitation, gentle warming or sonication can help to redissolve the compound.
-
Optimize Formulation for In Vivo Studies: For animal experiments, ensure the chosen formulation (e.g., with PEG300, Tween-80, or corn oil) is appropriate for your dosing regimen and maintains the solubility of this compound.
-
Data and Protocols
Storage and Stability Data
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 0-4°C | Days to weeks | [3] |
| Stock Solution in DMSO | -80°C | 1-2 years | [1][4] |
| Stock Solution in DMSO | -20°C | 1 month - 1 year | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 75 mg/mL)
-
Weigh the required amount of this compound powder.
-
Add fresh, anhydrous DMSO to the desired concentration (e.g., for 75 mg/mL, add 1 mL of DMSO to 75 mg of this compound).[1]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (Aqueous-based)
This is an example protocol and may require optimization for your specific experimental needs.
-
Thaw a single-use aliquot of this compound DMSO stock solution.
-
For a 1 mL working solution, add 50 µL of a 75 mg/mL DMSO stock solution to 400 µL of PEG300.[1]
-
Mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until clear.[1]
-
Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.[1]
-
Use the mixed solution immediately for optimal results.[1]
Protocol 3: Preparation of this compound Working Solution for In Vivo Administration (Oil-based)
-
Thaw a single-use aliquot of this compound DMSO stock solution.
-
For a 1 mL working solution, add 50 µL of an 18.74 mg/mL DMSO stock solution to 950 µL of corn oil.[1]
-
Mix thoroughly until a uniform suspension is achieved.
-
Use the mixed solution immediately for optimal results.[1]
Visualizations
Caption: Mechanism of action of this compound, inhibiting CPS1 and downstream pathways.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Interpreting Unexpected Results with H3B-120
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H3B-120, a selective inhibitor of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1). Our goal is to help you interpret unexpected experimental outcomes and provide potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[1][2][3] It functions by binding to a novel allosteric pocket on the enzyme, which prevents ATP hydrolysis, a critical step in the conversion of ammonia (B1221849) and bicarbonate to carbamoyl phosphate.[4] This inhibition is specific to CPS1, with no activity observed against the related enzyme CPS2.[1][4]
Q2: I'm observing significantly lower potency of this compound in my cell-based assays compared to the reported enzymatic IC50. Is this expected?
A2: Yes, it is not uncommon to observe a decrease in potency in cellular assays compared to enzymatic assays.[1] Several factors can contribute to this discrepancy, including cell permeability, drug efflux pumps, and the metabolic state of the cells. This compound has a reported short half-life of 40 minutes, which could also contribute to reduced efficacy in longer-term cellular experiments.[1]
Q3: Why might this compound show anti-cancer activity in some cell lines but not others?
A3: The anti-cancer activity of this compound is linked to the dependence of cancer cells on CPS1 for pyrimidine (B1678525) synthesis to support tumor growth.[4][5] Cell lines that do not overexpress CPS1 or have alternative pathways to fulfill their pyrimidine requirements may not be sensitive to this compound. The metabolic context of the specific cancer cell line is therefore a critical determinant of its sensitivity to the inhibitor.
Q4: Are there any known off-target effects of this compound?
A4: this compound is described as a highly selective inhibitor of CPS1.[1][2][3] Current literature emphasizes its selectivity over CPS2.[1][4] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out, especially at higher concentrations. If you suspect off-target effects, further investigation using techniques like proteome-wide thermal shift assays or chemical proteomics may be warranted.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy in Cellular Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | This compound has a short half-life (40 minutes).[1] Replenish the compound in the cell culture media at regular intervals (e.g., every 2-4 hours) for long-term experiments. | Consistent inhibitor concentration over the course of the experiment, leading to more reliable results. |
| Cell Permeability Issues | Perform a time-course experiment to determine the optimal incubation time for this compound to enter the cells and inhibit CPS1. | Identification of the time point at which maximum target engagement is achieved. |
| Drug Efflux | Co-incubate with known inhibitors of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the efficacy of this compound increases. | Increased intracellular concentration of this compound and enhanced biological effect if efflux is a significant factor. |
| Cellular Metabolism | Ensure the cell line used is known to be dependent on CPS1 for pyrimidine synthesis.[4][5] Analyze CPS1 expression levels in your cell line of interest via Western blot or qPCR. | Confirmation that the cellular model is appropriate for studying the effects of a CPS1 inhibitor. |
Issue 2: High Variability in Experimental Results
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Compound Preparation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and aliquot for single use to avoid freeze-thaw cycles.[2] Ensure complete dissolution before adding to media. | Reduced variability in the effective concentration of the inhibitor across experiments. |
| Cell Culture Conditions | Maintain consistent cell passage numbers and seeding densities. Variations in cell confluence can alter metabolic states and drug sensitivity. | More reproducible experimental outcomes. |
| Assay Timing | Standardize the timing of all experimental steps, from compound addition to endpoint measurement, to minimize variability. | Reduced data scatter and increased statistical power. |
Issue 3: Unexpected Cytotoxicity
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects at High Concentrations | Perform a dose-response curve to determine the EC50 for your cell line. Use the lowest effective concentration for your experiments to minimize the risk of off-target effects. | A clear understanding of the concentration at which this compound is effective against its target without inducing non-specific toxicity. |
| Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to assess the toxicity of the solvent itself. | Differentiation between compound-specific cytotoxicity and solvent-induced effects. |
| On-Target Toxicity in Sensitive Cells | If the cytotoxicity is observed in CPS1-dependent cells at expected effective concentrations, this may represent an on-target effect due to the critical role of CPS1 in those cells. | Confirmation that the observed cell death is a direct result of CPS1 inhibition. |
Experimental Protocols
Western Blot for CPS1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CPS1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of this compound inhibition of CPS1 in the urea (B33335) cycle.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
H3B-120 Dose-Response Curve Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curves for the CPS1 inhibitor, H3B-120. This guide offers detailed experimental protocols, data presentation tables, and visualizations to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, competitive, and allosteric inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[1][2] It binds to an allosteric pocket on the CPS1 enzyme, distinct from the active site, and blocks ATP hydrolysis, which is a critical step in the urea (B33335) cycle and de novo pyrimidine (B1678525) synthesis.[1] This inhibition leads to a reduction in urea production and can deplete the pyrimidine pool necessary for DNA and RNA synthesis in cancer cells, thereby exhibiting anti-cancer activity.[3]
Q2: What is the typical IC50 of this compound?
Q3: My dose-response curve for this compound is not showing a standard sigmoidal shape. What are the possible reasons?
A3: Deviations from a standard sigmoidal dose-response curve can occur for several reasons, particularly with allosteric inhibitors like this compound.
-
Incomplete Curve: The concentration range tested may be too narrow to capture the full sigmoidal shape. It is advisable to use a wider range of concentrations, typically spanning several orders of magnitude.
-
Shallow or Steep Slope: The Hill slope of the curve provides insights into the binding characteristics. A shallow slope might suggest positive cooperativity or experimental issues like compound instability. A steep slope could indicate positive cooperativity or an artifact at a specific concentration.
-
Biphasic Response: In some cases, a biphasic or "U-shaped" curve may be observed, where the response decreases at low concentrations and then increases at higher concentrations. This can be due to off-target effects or complex biological responses.
Q4: I am observing high variability between my replicate wells. What are the common causes?
A4: High variability in replicate wells is often due to technical inconsistencies.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to plate a consistent number of cells in each well. Edge effects in multi-well plates can also contribute to variability; consider avoiding the outer wells or filling them with a sterile buffer.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and this compound dilutions.
-
Incomplete Reagent Mixing: Thoroughly mix all solutions, including this compound dilutions, before adding them to the wells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal or Poor Sensitivity | - Insufficient cell number- Low metabolic activity of cells- Incorrect assay choice | - Increase the initial cell seeding density.- Extend the incubation time with the viability reagent (optimize to avoid toxicity).- Choose a more sensitive assay, such as an ATP-based luminescence assay. |
| High Background Signal | - Contamination (e.g., microbial)- Media components interfering with the assay- Compound interference | - Regularly test cell cultures for mycoplasma contamination.- Include a "media only" blank control to assess background from the culture medium.- Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. |
| Inconsistent IC50 Values | - Variation in cell passage number- Inconsistent cell health and confluency- Variability in this compound stock solution | - Use cells within a consistent and low passage number range.- Ensure cells are in the logarithmic growth phase and at a consistent confluency when seeding.- Prepare fresh this compound stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Incomplete Inhibition at High Concentrations | - this compound solubility issues- High cell density- Short incubation time | - Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media.- Optimize cell seeding density to avoid overgrowth during the experiment.- Increase the incubation time with this compound to allow sufficient time for the compound to exert its effect. |
Data Presentation
Table 1: this compound IC50 Values
| Compound | Cell Line/Assay Type | IC50 (µM) |
| This compound | CPS1 (cell-free) | 1.5[1][2] |
| This compound | Sf21 (insect cells) | 1.5[1] |
| 120c (likely this compound) | HeLa (human cervical cancer) | 3.6[1] |
| 120c (likely this compound) | A549 (human lung cancer) | 20.8[1] |
Table 2: Effect of this compound on Urea Production
| This compound Concentration (µM) | Inhibition of Urea Production |
| 25 | Dose-dependent inhibition observed[1] |
| 50 | Dose-dependent inhibition observed[1] |
| 75 | Dose-dependent inhibition observed[1] |
| 100 | Dose-dependent inhibition observed[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Include wells for vehicle control (e.g., DMSO) and a blank (medium only).
-
-
Cell Adherence:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to H3B-120 and Other Carbamoyl Phosphate Synthetase 1 (CPS1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of H3B-120 with other notable Carbamoyl (B1232498) Phosphate Synthetase 1 (CPS1) inhibitors. CPS1 is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea (B33335) cycle, converting ammonia (B1221849) and bicarbonate into carbamoyl phosphate.[1] Its role in cancer metabolism, particularly in pyrimidine (B1678525) synthesis and ammonia detoxification, has made it an attractive target for therapeutic intervention.[2] This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development efforts in this area.
Performance Data of CPS1 Inhibitors
The following tables summarize the available quantitative data for this compound and other CPS1 inhibitors. Direct comparative studies are limited, and data for older inhibitors specifically against CPS1 are sparse.
Table 1: Allosteric CPS1 Inhibitors
| Inhibitor | Type | IC50 (CPS1) | Kᵢ (CPS1) | Selectivity vs. CPS2 | Key Features |
| This compound | Allosteric, Competitive | 1.5 µM[3][4][5] | 1.4 µM[3][4][5] | High (No inhibition of CPS2)[3] | Binds to a novel allosteric pocket, blocking ATP hydrolysis.[3][6] Short half-life of approximately 40 minutes in cellular assays.[3] |
| H3B-616 | Allosteric | 66 nM | Not Reported | High | A potent 2,6-dimethylpiperazine (B42777) analog that also binds to the allosteric pocket of CPS1. |
Table 2: Other CPS1 Inhibitors (Substrate Analogs and Other Mechanisms)
| Inhibitor | Type | Mechanism of Action | Reported IC50/Kᵢ (Target) | Notes on CPS1 Inhibition |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine Analog | Covalently modifies the active site of glutamine-utilizing enzymes. | Not specifically reported for CPS1. | A broad-spectrum glutamine antagonist that disrupts processes dependent on glutamine, including the reaction catalyzed by CPS1.[2] |
| N-(Phosphonacetyl)-L-aspartate (PALA) | Transition-State Analog | Potent inhibitor of aspartate transcarbamoylase (ATCase), an enzyme in the pyrimidine synthesis pathway. | Kᵢ ~10⁻⁸ M for ATCase. | While primarily targeting ATCase (part of the CAD complex which contains CPS2), it is sometimes mentioned in the context of pyrimidine synthesis which CPS1 can contribute to in cancer. Direct inhibitory data on CPS1 is not readily available. |
| Acivicin | Glutamine Analog | Irreversibly inactivates glutamine-utilizing enzymes. | Not specifically reported for CPS1. | A glutamine antagonist with broad activity against enzymes that use glutamine as a substrate.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the central role of CPS1 in metabolic pathways and provide overviews of common experimental workflows for evaluating CPS1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CPS1 inhibitors are provided below.
In Vitro CPS1 Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the activity of CPS1 by quantifying the amount of ADP produced.
Objective: To determine the IC50 value of an inhibitor against purified CPS1 enzyme.
Materials:
-
Purified recombinant human CPS1 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
Substrates: ATP, Ammonium Chloride (NH₄Cl), Sodium Bicarbonate (NaHCO₃)
-
N-acetylglutamate (NAG) as an allosteric activator
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.
-
Prepare the CPS1 reaction mixture containing Assay Buffer, NH₄Cl, NaHCO₃, and NAG at their optimal concentrations.
-
-
Enzyme Reaction:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the CPS1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the reaction for 60 minutes at 37°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzyme reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).
-
Cellular Urea Production Assay
This assay measures the ability of a CPS1 inhibitor to block urea synthesis in cultured cells.
Objective: To assess the cellular potency of a CPS1 inhibitor.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Ammonium Chloride (NH₄Cl) solution
-
Test inhibitor (e.g., this compound)
-
Urea Assay Kit (Colorimetric)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CPS1 inhibitor or DMSO (vehicle control) for a predetermined time (e.g., 24 hours).
-
Add NH₄Cl to the medium to stimulate urea production and incubate for an additional 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant for urea measurement.
-
-
Urea Quantification:
-
Perform the urea assay according to the manufacturer's protocol. This typically involves the enzymatic conversion of urea to a colored product.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided urea standards.
-
Calculate the urea concentration in each sample.
-
Plot the urea concentration against the inhibitor concentration to determine the cellular IC50.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CPS1 inhibitor in a mouse xenograft model.
Objective: To determine the anti-tumor activity of a CPS1 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to express CPS1 (e.g., HCT-116)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take-rate.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CPS1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth between the treated and control groups to determine the extent of tumor growth inhibition.
-
Conclusion
This compound and the more potent H3B-616 represent a new class of selective, allosteric CPS1 inhibitors with potential applications in oncology. Their high selectivity for CPS1 over CPS2 is a significant advantage, potentially minimizing off-target effects. Older inhibitors like DON and Acivicin are broad-spectrum glutamine antagonists and lack the specificity of these newer compounds. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel CPS1 inhibitors. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these different classes of CPS1 inhibitors.
References
- 1. abcam.cn [abcam.cn]
- 2. Loss of Carbamoyl Phosphate Synthetase 1 Potentiates Hepatocellular Carcinoma Metastasis by Reducing Aspartate Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. medkoo.com [medkoo.com]
- 6. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of CPS1 in Cell Growth, Metabolism and Prognosis in LKB1-Inactivated Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating H3B-120 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of H3B-120, a selective, allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1). It offers a comparative framework against other potential CPS1 inhibitors and details key experimental protocols for robust validation.
Introduction to this compound and its Target, CPS1
This compound is a first-in-class, selective, and allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), an essential mitochondrial enzyme in the urea (B33335) cycle.[1][2] It exhibits anti-cancer activity by binding to a novel allosteric pocket on CPS1, thereby inhibiting its function.[1][2] In biochemical assays, this compound demonstrates an IC50 of 1.5 µM and a Ki of 1.4 µM.[1][3] Cellularly, it has been shown to inhibit urea production in a dose-dependent manner.[1] Validating that this compound engages with CPS1 within the complex environment of a living cell is a critical step in its development as a therapeutic agent.
The CPS1 signaling pathway is central to nitrogen metabolism. The following diagram illustrates the core pathway and the point of inhibition by this compound.
Caption: The Urea Cycle and this compound's Point of Intervention.
Comparison of Cellular Target Engagement Methods
Validating target engagement in a cellular context can be achieved through direct and indirect methods. Direct methods measure the physical interaction between the drug and its target, while indirect methods assess the functional consequences of this interaction.
| Method | Principle | Advantages | Disadvantages |
| Direct Methods | |||
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Label-free, applicable to native proteins in cells and tissues.[4] | Lower throughput, requires a specific antibody for detection. |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, provides quantitative affinity data in live cells.[5] | Requires genetic modification of the target protein and development of a specific fluorescent tracer. |
| Indirect Methods | |||
| Urea Synthesis Assay | Quantifies the amount of urea produced by cells, a direct downstream product of the urea cycle. | Highly physiologically relevant for CPS1. | Can be influenced by factors other than direct CPS1 inhibition. |
| Pyrimidine Biosynthesis Assay | Measures the incorporation of labeled precursors into pyrimidines, a pathway supported by CPS1 in some cancers.[2] | Relevant for understanding the anti-cancer mechanism of action. | Pathway activity can vary significantly between cell types. |
Comparative Performance of CPS1 Inhibitors
Disclaimer: The following table presents illustrative data as direct, side-by-side comparative studies of this compound and other CPS1 inhibitors in cellular target engagement assays are not publicly available. This data is intended to demonstrate the type of information that would be generated from such comparative experiments.
| Compound | Target(s) | Mechanism | Cellular Target Engagement (CETSA Shift in °C) | Cellular Potency (Urea Synthesis IC50) |
| This compound | CPS1 | Allosteric, competitive | + 4.2 | 15 µM |
| Compound X (Hypothetical Analog) | CPS1 | Allosteric, competitive | + 5.1 | 8 µM |
| N-acetylglutamate (NAG) Analog | CPS1 | Allosteric activator site | + 3.5 | N/A (Activator) |
| DON (6-Diazo-5-oxo-L-norleucine) | Glutamine-dependent enzymes (including CPS1) | Glutamine analog, competitive | + 1.8 | 50 µM |
| PALA (N-(Phosphonacetyl)-L-aspartate) | Aspartate transcarbamoylase (downstream of CPS1) | Transition-state analog | N/A | >100 µM (indirect effect) |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the engagement of this compound with CPS1 in intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Culture a human hepatocyte cell line (e.g., HepG2) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).
-
-
Centrifugation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CPS1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for CPS1 at each temperature.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (no heat shock).
-
Plot the normalized soluble CPS1 fraction against the temperature to generate a "melt curve". A shift in the curve to the right for this compound-treated samples indicates target stabilization.
-
NanoBRET™ Target Engagement Assay
This protocol describes a method to quantify the affinity of this compound for CPS1 in live cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Methodology:
-
Vector Construction and Transfection:
-
Clone the full-length human CPS1 gene into a vector containing the NanoLuc® luciferase gene to create a fusion protein (e.g., CPS1-NanoLuc®).
-
Transfect a suitable cell line (e.g., HEK293) with the CPS1-NanoLuc® expression vector.
-
-
Tracer Development:
-
Synthesize a fluorescent tracer by conjugating a CPS1-binding molecule with a suitable fluorophore (e.g., a derivative of this compound linked to a red-shifted fluorophore).
-
-
Assay Protocol:
-
Plate the transfected cells in a 96-well or 384-well plate.
-
Add a fixed, optimized concentration of the fluorescent tracer to the cells.
-
Add a serial dilution of this compound or other competitor compounds.
-
Add the NanoLuc® substrate (e.g., furimazine).
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
BRET Measurement:
-
Measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., ~460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the BRET ratio against the concentration of the competitor compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target.
-
Conclusion
Validating the cellular target engagement of this compound is paramount for its continued development. The methods outlined in this guide, particularly the orthogonal approaches of CETSA and NanoBRET™, provide a robust framework for confirming that this compound directly binds to and inhibits CPS1 in a physiologically relevant context. While direct comparative data with other CPS1 inhibitors is currently limited in the public domain, the described protocols offer a clear path for researchers to generate such data, enabling a comprehensive understanding of this compound's cellular activity and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
H3B-120: A Comparative Analysis of Selectivity for Carbamoyl Phosphate Synthetase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic selectivity of H3B-120, a known inhibitor of Carbamoyl Phosphate (B84403) Synthetase 1 (CPS1). The following sections present quantitative data on its inhibitory activity, the experimental protocol for determining selectivity, and a visualization of the relevant metabolic pathway.
Selectivity Profile of this compound
This compound has been identified as a highly selective, allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea (B33335) cycle.[1][2] Its selectivity is highlighted by its potent inhibition of CPS1 compared to its lack of activity against the closely related enzyme, Carbamoyl Phosphate Synthetase 2 (CPS2).
Table 1: Quantitative Inhibitory Activity of this compound against CPS1 and CPS2
| Enzyme | IC50 (μM) | Ki (μM) | Notes |
| CPS1 | 1.5 | 1.4 | Allosteric, competitive inhibitor.[1] |
| CPS2 | No inhibition observed | - | Demonstrates high selectivity for CPS1.[1][3] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Experimental Protocol: CPS1 Enzymatic Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound like this compound against CPS1. This method is based on standard enzymatic assay principles.
Objective: To determine the IC50 value of an inhibitor for human CPS1.
Materials:
-
Recombinant human CPS1 enzyme
-
ATP (Adenosine triphosphate)
-
Ammonium (B1175870) chloride (NH4Cl)
-
Bicarbonate (HCO3-)
-
N-acetylglutamate (NAG) - allosteric activator of CPS1
-
Malachite green reagent for phosphate detection
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
384-well microplates
Procedure:
-
Enzyme Preparation: Dilute the recombinant human CPS1 to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Reaction: a. Add the assay buffer to the wells of a 384-well plate. b. Add the test inhibitor at various concentrations to the respective wells. Include wells for the vehicle control (no inhibitor) and a no-enzyme control (background). c. Add the CPS1 enzyme to all wells except the no-enzyme control. d. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding. e. Initiate the enzymatic reaction by adding a substrate mixture containing ATP, ammonium chloride, bicarbonate, and NAG.
-
Reaction Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow for product formation (carbamoyl phosphate and ADP).
-
Reaction Termination and Detection: a. Stop the reaction by adding a quenching solution. b. The activity of CPS1 is determined by measuring the amount of inorganic phosphate produced from ATP hydrolysis. This is achieved by adding a malachite green reagent, which forms a colored complex with phosphate. c. Incubate for a short period to allow for color development.
-
Data Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (no-enzyme control) from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway: The Urea Cycle
This compound targets CPS1, the initial and rate-limiting enzyme in the urea cycle. This metabolic pathway is crucial for the detoxification of ammonia (B1221849) in the liver.
Figure 1: The Urea Cycle and the inhibitory action of this compound on CPS1.
Experimental Workflow
The general workflow for assessing the selectivity of an enzyme inhibitor like this compound involves a multi-stage process, from initial screening to detailed characterization.
Figure 2: General workflow for enzyme inhibitor selectivity profiling.
References
Comparative Analysis: H3B-120 Inhibition Versus Genetic Knockdown of CPS1
A Head-to-Head Look at Targeting a Key Metabolic Enzyme in Cancer
Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in both the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. Its upregulation in several cancers, including LKB1-deficient non-small cell lung carcinoma (NSCLC), has made it an attractive therapeutic target. Researchers are primarily employing two distinct strategies to interrogate and inhibit CPS1 function: the small molecule inhibitor H3B-120 and genetic knockdown techniques such as siRNA and shRNA. This guide provides a comparative analysis of these two approaches, presenting available experimental data, detailed methodologies for key experiments, and visualizations of the involved signaling pathways to aid researchers in selecting the most appropriate tool for their studies.
At a Glance: this compound vs. CPS1 Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Selective, allosteric, and competitive inhibitor of CPS1 enzymatic activity.[1] | Post-transcriptional gene silencing, leading to reduced CPS1 protein expression. |
| Speed of Onset | Rapid, dependent on drug pharmacokinetics and cell permeability. | Slower, requires time for siRNA/shRNA processing and degradation of existing protein. |
| Reversibility | Reversible, dependent on drug washout. | Transient (siRNA) or stable (shRNA), but generally considered less readily reversible. |
| Specificity | Highly selective for CPS1 over CPS2.[1] Potential for off-target effects on other proteins. | High on-target specificity to CPS1 mRNA. Potential for off-target effects due to seed region homology. |
| Dose-Dependence | Effects are dose-dependent and can be titrated. | "On/off" effect, though knockdown efficiency can be modulated to some extent. |
| In Vivo Application | Systemic administration possible, but challenged by a short half-life (approx. 40 minutes).[1] | Can be achieved through viral vectors (e.g., lentivirus) for stable knockdown in xenograft models. |
Performance Data: A Quantitative Comparison
Direct comparative studies running this compound and genetic knockdown of CPS1 in parallel under identical conditions are limited in the public domain. However, by collating data from various studies, we can construct a comparative overview of their effects on key cellular processes.
Table 1: Effect on Cell Viability and Proliferation
| Intervention | Cell Line(s) | Effect on Cell Viability/Proliferation | Quantitative Data | Citation(s) |
| This compound | Sf21 (enzymatic assay) | Inhibition of CPS1 activity | IC50: 1.5 µM; Ki: 1.4 µM | [1] |
| CPS1 Knockdown (siRNA) | LKB1-inactivated LADC | Reduced cell growth | Statistically significant reduction in cell growth. | [2] |
| CPS1 Knockdown (siRNA) | Lung Adenocarcinoma | Inhibition of cell proliferation | Dramatically inhibited cell proliferation. | [3] |
| CPS1 Knockdown (lentiviral shRNA) | A549 (in vivo xenograft) | Inhibition of tumor growth | Significant reduction in tumor volume and weight in nude mice. |
Table 2: Impact on Urea Production and Pyrimidine Metabolism
| Intervention | System | Effect | Quantitative Data | Citation(s) |
| This compound | Cellular Assay | Dose-dependent inhibition of urea production | Inhibition observed at 25, 50, 75, and 100 µM. | [1] |
| CPS1 Knockdown (siRNA) | LKB1-inactivated LADC | Decreased levels of metabolites in nucleic acid biosynthesis pathways | Consistent decrease in purine (B94841) and pyrimidine pathway metabolites. | [2] |
| CPS1 Knockdown | Lung Adenocarcinoma | Decreased metabolites for nucleic acid biosynthesis | Significant decrease in metabolites related to nucleic acid biosynthesis. | [3] |
Signaling Pathways and Mechanisms of Action
Inhibition or knockdown of CPS1 impacts several critical signaling pathways, primarily due to its role in ammonia (B1221849) detoxification and nucleotide synthesis.
The Urea Cycle and Pyrimidine Biosynthesis
CPS1 is the rate-limiting enzyme in the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate in the mitochondria. In certain cancer cells, this carbamoyl phosphate can be utilized for de novo pyrimidine synthesis, fueling proliferation. Both this compound and CPS1 knockdown disrupt these pathways.
Downstream Signaling Cascades
Recent studies have elucidated that CPS1 knockdown can trigger a cascade of downstream signaling events. The accumulation of ammonia due to CPS1 inhibition can lead to increased reactive oxygen species (ROS), which in turn activates the AMPK/p53/LKB1 signaling pathway, ultimately promoting apoptosis.[4] Furthermore, CPS1 knockdown has been shown to suppress the JAK/STAT signaling pathway.[5]
Experimental Protocols
Lentiviral shRNA Knockdown of CPS1 in Cancer Cell Lines
This protocol provides a general framework for the stable knockdown of CPS1 using lentiviral particles. Specific details may need to be optimized for different cell lines.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
shRNA-expressing plasmid targeting CPS1 (and a non-targeting control)
-
Transfection reagent
-
Target cancer cell line
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Culture medium and supplements
Workflow:
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the CPS1-targeting shRNA plasmid (or non-targeting control), along with packaging and envelope plasmids using a suitable transfection reagent.
-
Harvest: After 48-72 hours, harvest the cell culture supernatant containing the lentiviral particles.
-
Transduction: Seed the target cancer cells and allow them to adhere. The following day, replace the medium with fresh medium containing the viral supernatant and polybrene (to enhance transduction efficiency).
-
Selection: After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin to select for successfully transduced cells.
-
Validation: Expand the puromycin-resistant cells and validate the knockdown of CPS1 expression using quantitative PCR (qPCR) to measure mRNA levels and Western blotting to measure protein levels.
In Vitro Urea Production Assay
This colorimetric assay is used to quantify the amount of urea produced by cells in culture, providing a direct measure of CPS1 activity.
Materials:
-
96-well microplate
-
Urea assay kit (containing reagents for the colorimetric detection of urea)
-
Cell culture supernatant from cells treated with this compound or from CPS1 knockdown and control cells
-
Urea standards
Procedure:
-
Sample Preparation: Collect cell culture supernatant from the different experimental groups.
-
Standard Curve: Prepare a series of urea standards with known concentrations according to the assay kit instructions.
-
Assay Reaction: Add the standards and samples to the wells of a 96-well plate. Add the assay reagents as specified in the kit protocol. This typically involves an enzymatic reaction that converts urea to a product that can be detected colorimetrically.
-
Incubation: Incubate the plate for the recommended time and temperature to allow the colorimetric reaction to develop.
-
Measurement: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Calculation: Calculate the urea concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
Both the pharmacological inhibitor this compound and genetic knockdown of CPS1 are powerful tools for studying the role of this enzyme in cancer. This compound offers a rapid, reversible, and dose-dependent means of inhibiting CPS1 activity, making it suitable for acute studies and for exploring the therapeutic potential of CPS1 inhibition. However, its short half-life may pose challenges for sustained in vivo studies.
Genetic knockdown, particularly stable knockdown using shRNA, provides a robust method for long-term suppression of CPS1 expression, which is ideal for studying the chronic effects of CPS1 loss on tumor growth and metabolism. While highly specific, the potential for off-target effects should be carefully controlled for.
The choice between these two approaches will ultimately depend on the specific research question, the experimental system, and the desired duration of CPS1 inhibition. For many comprehensive studies, a combination of both pharmacological and genetic approaches will provide the most complete understanding of CPS1 function in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of CPS1 in Cell Growth, Metabolism and Prognosis in LKB1-Inactivated Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated omics and gene expression analysis identifies the loss of metabolite–metabolite correlations in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Cross-Validation of H3B-120 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of H3B-120, a selective inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), across various assays. We present a comparative analysis with other CPS1 inhibitors, detailed experimental protocols, and a review of its impact on cellular signaling pathways.
This compound is a potent and selective, allosteric and competitive inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1) with a half-maximal inhibitory concentration (IC50) of 1.5 µM and a Ki of 1.4 µM.[1][2] It exerts its anti-cancer activity by binding to a novel allosteric pocket in the enzyme, thereby inhibiting ATP hydrolysis, the first step in the urea (B33335) cycle and a key process in pyrimidine (B1678525) biosynthesis in certain cancers.[2][3] This guide delves into the experimental data validating the efficacy and mechanism of action of this compound.
Comparative Efficacy of CPS1 Inhibitors
The potency of this compound has been primarily characterized in enzymatic assays. While direct comparative studies with a broad range of other CPS1 inhibitors are limited in publicly available literature, information on other known inhibitors provides a basis for preliminary comparison.
| Inhibitor | Type | Target | IC50 / Ki | Reference(s) |
| This compound | Small Molecule | CPS1 | IC50: 1.5 µM, Ki: 1.4 µM | [1][2] |
| H3B-616 | Small Molecule | CPS1 | Not publicly available | [4] |
| N-acetylglutamate (NAG) | Allosteric Activator | CPS1 | - | [5] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine Analog | CPS1 (and other glutamine-utilizing enzymes) | Not specified for CPS1 | [6] |
| N-(Phosphonacetyl)-L-aspartate (PALA) | Transition-state Analog | Aspartate Transcarbamoylase (downstream of CPS1) | Not specified for CPS1 | [6] |
| Acivicin | Glutamine Analog | CPS1 (and other glutamine-utilizing enzymes) | Not specified for CPS1 | [6] |
Note: While several compounds are listed as CPS1 inhibitors, specific IC50 or Ki values for direct comparison with this compound are not consistently available in the public domain. This compound and H3B-616 are noted as small molecule inhibitors of CPS1.[4]
Cross-Validation of this compound Effects Across Different Assays
A key aspect of characterizing any inhibitor is to validate its effects across different experimental systems, from purified enzymes to complex cellular models.
Enzymatic vs. Cellular Assay Performance
A notable observation for this compound is the difference in its potency between enzymatic and cellular assays. While exhibiting a potent IC50 of 1.5 µM in enzymatic assays, its effectiveness in cellular assays that measure downstream effects, such as urea production, is significantly reduced.[2] This discrepancy can be attributed to factors like cell permeability, intracellular drug concentration, and the complexity of the cellular environment.
| Assay Type | Key Metric | This compound Potency | Reference(s) |
| Enzymatic Assay | IC50 | 1.5 µM | [1][2] |
| Cellular Urea Production Assay | Dose-dependent inhibition | Potency significantly lower than enzymatic assay | [2] |
Effects on Cancer Cell Lines
The anti-proliferative effects of this compound are currently under investigation across various cancer cell lines. While a comprehensive panel of IC50 values is not yet publicly available, the known role of CPS1 in certain cancers, such as LKB1-deficient non-small cell lung carcinoma (NSCLC), suggests that cell lines with this genetic background may be particularly sensitive.[7][8] The anti-cancer activity of this compound has been noted, though specific IC50 values across a wide range of cancer cell lines are not detailed in the provided search results.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: CPS1 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cross-Validation.
Detailed Experimental Protocols
CPS1 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on purified CPS1 enzyme.
Materials:
-
Purified recombinant human CPS1 enzyme
-
This compound compound series
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrates: ATP, NH₄Cl, KHCO₃
-
Detection Reagent: ADP-Glo™ Kinase Assay (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of CPS1 enzyme solution in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing ATP, NH₄Cl, and KHCO₃ in assay buffer.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Urea Production Assay
Objective: To assess the effect of this compound on CPS1 activity in a cellular context by measuring urea production.
Materials:
-
Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2)
-
This compound
-
Cell culture medium
-
Urea Assay Kit (colorimetric or fluorometric)
-
96-well plates
Procedure:
-
Seed HCC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
After the treatment period, collect the cell culture supernatant.
-
Measure the urea concentration in the supernatant using a commercial Urea Assay Kit following the manufacturer's protocol.
-
Normalize the urea concentration to the cell number or total protein content in each well.
-
Determine the dose-dependent effect of this compound on urea production.
Pyrimidine Biosynthesis Inhibition Assay
Objective: To determine if this compound inhibits the de novo pyrimidine biosynthesis pathway, a known downstream effect of CPS1 inhibition in certain cancer cells.
Materials:
-
Cancer cell lines dependent on de novo pyrimidine synthesis (e.g., LKB1-deficient NSCLC cells)
-
This compound
-
[¹⁴C]-Aspartate or other suitable radiolabeled precursor
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Culture the selected cancer cells in the presence of varying concentrations of this compound for a predetermined time.
-
Add a radiolabeled precursor of the pyrimidine synthesis pathway, such as [¹⁴C]-Aspartate, to the culture medium.
-
Incubate the cells for a sufficient period to allow for the incorporation of the radiolabel into newly synthesized pyrimidines.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and precipitate the macromolecules (including DNA and RNA).
-
Measure the radioactivity incorporated into the acid-insoluble fraction using a scintillation counter.
-
A decrease in radioactivity in this compound-treated cells compared to control cells indicates inhibition of de novo pyrimidine biosynthesis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to CPS1 within intact cells.
Materials:
-
Cancer cells expressing CPS1
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Anti-CPS1 antibody
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble CPS1 in the supernatant by Western blotting using an anti-CPS1 antibody.
-
Binding of this compound to CPS1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Conclusion
This compound is a well-characterized, selective inhibitor of CPS1 with demonstrated activity in both enzymatic and cellular assays. The cross-validation of its effects through various experimental approaches provides a robust understanding of its mechanism of action. The provided protocols offer a starting point for researchers to independently verify and further explore the therapeutic potential of this compound and other CPS1 inhibitors. Future studies providing direct comparative data with other inhibitors and a broader profiling across diverse cancer cell lines will be invaluable in positioning this compound in the landscape of targeted cancer therapies.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
H3B-120 vs. Non-Selective Metabolic Inhibitors: A Comparative Guide for Researchers
In the rapidly evolving landscape of cancer metabolism research, the strategic targeting of metabolic pathways that fuel tumor growth and survival has become a cornerstone of modern drug development. This guide provides a detailed comparison of H3B-120, a selective metabolic inhibitor, with two widely studied non-selective metabolic inhibitors, 2-deoxyglucose (2-DG) and metformin (B114582). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Introduction to the Inhibitors
This compound: A highly selective, competitive, and allosteric inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[1] CPS1 is the rate-limiting enzyme in the urea (B33335) cycle, which catalyzes the conversion of ammonia (B1221849) and bicarbonate to carbamoyl phosphate.[2] In some cancers, CPS1 is overexpressed and plays a crucial role in pyrimidine (B1678525) synthesis, which is essential for DNA replication and cell proliferation.[1][3] By inhibiting CPS1, this compound aims to selectively starve cancer cells of the necessary building blocks for growth.
2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits glycolysis, a central pathway of glucose metabolism.[4][5] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. 2-DG is taken up by glucose transporters and phosphorylated by hexokinase, but the resulting 2-DG-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis, depletion of ATP, and induction of cellular stress.[4][5][6]
Metformin: A widely used first-line medication for type 2 diabetes that has garnered significant attention for its anti-cancer properties.[7][8][9] Metformin's mechanism of action in cancer is complex and not fully elucidated but is known to be non-selective. It primarily inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and activation of AMP-activated protein kinase (AMPK).[7][8][10] This activation results in the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation.[7][10]
Mechanism of Action and Selectivity
The primary distinction between this compound and the non-selective inhibitors lies in their target specificity.
| Inhibitor | Primary Target | Mechanism of Action | Selectivity |
| This compound | Carbamoyl Phosphate Synthetase 1 (CPS1) | Allosteric and competitive inhibition of CPS1, blocking the first step of the urea cycle and pyrimidine synthesis. | High |
| 2-Deoxyglucose (2-DG) | Glycolysis (Hexokinase) | Competitive inhibition of hexokinase, leading to the accumulation of 2-DG-6-phosphate and blockage of glycolysis. | Non-selective (affects all glucose-utilizing cells) |
| Metformin | Mitochondrial Complex I | Inhibition of mitochondrial respiration, leading to decreased ATP and activation of the AMPK pathway. | Non-selective (multiple downstream effects) |
Preclinical Efficacy: A Comparative Overview
Direct comparative studies of this compound against 2-DG and metformin are limited. The following tables summarize available preclinical data from separate studies to provide a relative sense of their anti-cancer activity.
Table 1: In Vitro Anti-cancer Activity
| Inhibitor | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| This compound | - | Enzymatic Assay (CPS1) | IC50: 1.5 µM, Ki: 1.4 µM | [1] |
| 2-Deoxyglucose (2-DG) | Prostate Cancer (LNCaP) | Cell Viability | 96% inhibition of cell viability (in combination with metformin) | [11] |
| Bladder Cancer (5637) | Cell Viability (MTT) | ~46% viability reduction at 5 mM | [12] | |
| Bladder Cancer (T24) | Cell Viability (MTT) | ~23% viability reduction at 5 mM | [12] | |
| Metformin | Prostate Cancer (LNCaP) | Cell Proliferation (BrdU) | ~20-30% inhibition at 1 mM | [13] |
| Prostate Cancer (VCaP) | Cell Proliferation (BrdU) | ~20-30% inhibition at 1 mM | [13] | |
| Breast Cancer (MCF-7) | Cell Viability (MTT) | Significant inhibition at 20 mM | [14] | |
| Bladder Cancer (5637) | Colony Formation | 95% reduction at 10 mM | [12] | |
| Bladder Cancer (T24) | Colony Formation | 78% reduction at 10 mM | [12] |
Note: IC50 values are highly dependent on the cell line and assay conditions. The data presented here are for illustrative purposes.
Table 2: In Vivo Anti-cancer Activity
| Inhibitor | Cancer Model | Dosing | Effect | Reference |
| 2-Deoxyglucose (2-DG) | Prostate Cancer Xenograft | - | Cytotoxic to prostate cancer cells | [15] |
| Metformin | Pancreatic Cancer Xenograft (PANC1, MIAPaCa-2) | Daily intraperitoneal treatment | Significantly reduced tumor growth | [7] |
| Breast Cancer Xenograft (MCF-7) | Oral administration | Significantly lower tumor volumes | [14] | |
| Bladder Cancer Xenograft (5637) | Daily treatment | Substantial inhibition of tumor growth | [12] | |
| 2-DG + Metformin | Breast Cancer Xenograft (MDA-MB-231) | - | Inhibited tumor growth | [16] |
Signaling Pathways and Cellular Effects
The distinct mechanisms of these inhibitors lead to different downstream cellular consequences.
This compound: Targeting Nucleotide Synthesis
This compound's inhibition of CPS1 directly impacts the pyrimidine biosynthesis pathway, which is critical for rapidly dividing cancer cells. This targeted approach is expected to have a more specific effect on tumor cells that are highly dependent on de novo pyrimidine synthesis.
2-DG: Inducing Broad Metabolic Stress
2-DG's inhibition of glycolysis has widespread effects on cellular metabolism, leading to energy depletion, oxidative stress, and interference with N-linked glycosylation.[4][5][6][17]
Metformin: A Multi-pronged Metabolic Attack
Metformin's inhibition of mitochondrial complex I triggers a cascade of events, primarily through the activation of AMPK, which in turn inhibits mTOR signaling and affects numerous downstream processes related to cell growth, proliferation, and metabolism.[7][8][10]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of metabolic inhibitors.
A. Cell Viability Assessment: MTT Assay
Objective: To determine the effect of metabolic inhibitors on the metabolic activity of cancer cells, as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Metabolic inhibitors (this compound, 2-DG, Metformin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound, 2-DG, and metformin in complete medium. Remove the medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value for each inhibitor.
B. Apoptosis Induction: Caspase-Glo® 3/7 Assay
Objective: To quantify the induction of apoptosis by metabolic inhibitors through the measurement of caspase-3 and -7 activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
Metabolic inhibitors (this compound, 2-DG, Metformin)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound, 2-DG, and metformin for the desired duration (e.g., 24 or 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by shaking the plate for 2 minutes.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
C. In Vivo Efficacy: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of metabolic inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Metabolic inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, 2-DG, metformin). Administer the inhibitors according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the average tumor growth over time for each treatment group to assess the anti-tumor efficacy.
Experimental Workflow
A logical workflow is essential for the comprehensive comparison of metabolic inhibitors.
Conclusion
This compound, 2-DG, and metformin represent distinct strategies for targeting cancer metabolism. This compound offers a highly selective approach by targeting a specific enzyme, CPS1, which may translate to a more favorable therapeutic window in cancers dependent on this pathway. In contrast, 2-DG and metformin are non-selective inhibitors that induce broad metabolic stress, which could be advantageous in a wider range of cancer types but may also lead to more off-target effects.
The choice of inhibitor for further investigation will depend on the specific cancer type, its metabolic dependencies, and the therapeutic strategy (e.g., monotherapy vs. combination therapy). The experimental protocols and workflow outlined in this guide provide a framework for the rigorous preclinical evaluation and comparison of these and other metabolic inhibitors. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these promising anti-cancer agents.
References
- 1. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metformin as an anticancer drug: A Commentary on the metabolic determinants of cancer cell sensitivity to glucose limitation and biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing metformin for cancer treatment: current clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Targeting cancer cell metabolism: the combination of metformin and 2-deoxyglucose induces p53-dependent apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metformin and Androgen Receptor-Axis-Targeted (ARAT) Agents Induce Two PARP-1-Dependent Cell Death Pathways in Androgen-Sensitive Human Prostate Cancer Cells [mdpi.com]
- 14. Metformin Decreases 2-HG Production through the MYC-PHGDH Pathway in Suppressing Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TargetingTumor MetabolismWith 2-Deoxyglucose in Patients With Castrate-Resistant Prostate Cancer and Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual inhibition of Tumor Energy Pathway by 2-deoxy glucose and metformin Is Effective Against a Broad Spectrum of Preclinical Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Benchmarking H3B-120: A Comparative Analysis Against Standard-of-Care in CPS1-Overexpressing Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational CPS1 inhibitor, H3B-120, against current standard-of-care therapies for cancers characterized by carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) overexpression. This document synthesizes available preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment for research and development professionals.
Introduction to this compound
This compound is a selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1), an enzyme upregulated in several malignancies, including certain subtypes of lung, colorectal, and bladder cancers.[1][2] CPS1 plays a crucial role in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, pathways that can be exploited by cancer cells to support their growth and proliferation.[1][2] By inhibiting CPS1, this compound aims to disrupt these essential metabolic processes, thereby exerting an anti-tumor effect. It is highly selective for CPS1 over CPS2, which is critical for de novo pyrimidine synthesis in normal cells, suggesting a potentially favorable therapeutic window.[1]
Current Standard-of-Care in CPS1-Overexpressing Cancers
A direct benchmark for this compound requires a thorough understanding of the current therapeutic landscape for cancers where its target is prevalent.
| Cancer Type | Standard-of-Care Therapies |
| Non-Small Cell Lung Cancer (NSCLC) (KRAS-mutant) | First-line treatment often includes immunotherapy (e.g., PD-1/PD-L1 inhibitors) alone or in combination with platinum-based chemotherapy. |
| Colorectal Cancer (CRC) | For stage III, the standard is surgery followed by adjuvant chemotherapy, commonly FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or CAPEOX (capecitabine, oxaliplatin). Metastatic CRC treatment involves chemotherapy and biologic agents targeting VEGF or EGFR. |
| Muscle-Invasive Bladder Cancer | The standard approach involves neoadjuvant cisplatin-based chemotherapy followed by radical cystectomy. |
Preclinical Benchmarking of this compound: In Vitro and In Vivo Models
Direct head-to-head preclinical studies comparing this compound with the aforementioned standard-of-care drugs are not yet widely published. However, existing research on this compound provides insights into its potential efficacy and the methodologies used for its evaluation.
In Vitro Studies
In vitro assays are fundamental in determining the cytotoxic and mechanistic effects of this compound.
Table 1: Summary of Preclinical In Vitro Data for this compound
| Parameter | This compound | Standard-of-Care (Example: Cisplatin) |
| Mechanism of Action | Allosteric inhibitor of CPS1, disrupting urea cycle and pyrimidine biosynthesis.[1] | Induces DNA cross-links, leading to apoptosis. |
| IC50 / Ki | IC50: 1.5 µM, Ki: 1.4 µM (for CPS1).[1] | Varies by cell line (e.g., 1-5 µg/ml in 5637 bladder cancer cells).[3] |
| Cellular Effects | Decreased urea production and pyrimidine biosynthesis in hepatocyte cells.[1] | Dose-dependent decrease in viability of cancer cell lines.[3] |
| Selectivity | Highly selective for CPS1 over CPS2.[1] | Non-specific cytotoxicity. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of anticancer drugs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines with known CPS1 expression levels are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or a standard-of-care drug (e.g., cisplatin) for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Studies
Xenograft models in immunocompromised mice are the standard for evaluating the in vivo efficacy of novel cancer therapeutics.
Table 2: Summary of Preclinical In Vivo Data for this compound
| Parameter | This compound | Standard-of-Care (Example: FOLFOX) |
| Model | Xenograft models using CPS1-overexpressing cancer cell lines. | Established xenograft and patient-derived xenograft (PDX) models of colorectal cancer. |
| Administration | Oral or intravenous, though challenges with short half-life (40 min) and potential liver toxicity exist.[1] | Intravenous infusion. |
| Efficacy Endpoint | Tumor growth inhibition. | Tumor growth inhibition, overall survival. |
| Observed Effects | Data on tumor growth inhibition from dedicated studies is emerging. | Significant tumor growth inhibition in preclinical models. |
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Human cancer cells overexpressing CPS1 are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: vehicle control, this compound, and a standard-of-care drug. Treatments are administered according to a predefined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or after a specific treatment duration. Key endpoints include tumor growth inhibition and overall survival.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding.
This compound Mechanism of Action
Caption: this compound inhibits CPS1 in the mitochondria, disrupting the urea cycle and pyrimidine biosynthesis, ultimately impacting tumor growth.
Standard Chemotherapy (Cisplatin) Mechanism of Action
Caption: Cisplatin crosses the cell membrane to bind to DNA, forming adducts that trigger apoptosis.
Experimental Workflow: In Vivo Xenograft Study
References
H3B-8800: A Comparative Guide to Specificity in Spliceosome-Mutant Cancers
A Note on Nomenclature: Initial searches for "H3B-120" revealed a molecule targeting Carbamoyl Phosphate Synthetase 1 (CPS1). However, the context of this guide—alternative splicing modulation and specificity confirmation using knockout models—strongly indicates an interest in H3B-8800 , a clinical-stage splicing modulator. This guide will focus on H3B-8800.
This guide provides a detailed comparison of H3B-8800's performance in preclinical models, with a focus on its specificity for cancer cells harboring mutations in the spliceosome component SF3B1. Experimental data from isogenic cell line models (cells that are genetically identical except for the SF3B1 mutation) and patient-derived xenografts (PDX) are presented to objectively demonstrate this specificity.
Mechanism of Action: Preferential Lethality in Spliceosome-Mutant Cells
H3B-8800 is an orally bioavailable small molecule that targets the SF3b complex, a core component of the spliceosome.[1] While it binds to both wild-type (WT) and mutant SF3b complexes, it exerts preferential lethality on cancer cells with mutations in splicing factors like SF3B1, SRSF2, and U2AF1.[2][3]
The proposed mechanism for this selectivity is not due to a higher affinity for the mutant protein but rather an exacerbation of the existing splicing defects in these cells.[4][5] H3B-8800 treatment leads to the retention of short, GC-rich introns, particularly in genes that encode for other spliceosome components.[1][3] This disruption of spliceosome homeostasis is more detrimental to cells that are already dependent on a partially compromised splicing machinery, leading to apoptosis.[6]
Caption: H3B-8800 binds to the SF3b complex, leading to aberrant splicing and apoptosis in mutant cells.
Quantitative Data: H3B-8800 Specificity in Preclinical Models
The following tables summarize the differential effects of H3B-8800 on cancer cells with and without SF3B1 mutations.
Table 1: In Vitro Cell Viability in Isogenic Cell Lines
| Cell Line | SF3B1 Status | H3B-8800 IC50 (nM) | Fold Difference (WT/Mutant) | Reference |
| K562 | Wild-Type | ~100 | 7.7x | [1] |
| K562 | K700E Mutant | ~13 | [1] | |
| MEC1 | Wild-Type | >100 | >4x (at 75nM) | [7] |
| MEC1 | K700E Mutant | ~25-50 | [7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | SF3B1 Status | Treatment | Tumor Growth Inhibition | Reference |
| K562 Xenograft | Wild-Type | H3B-8800 (8 mg/kg) | Slowed Growth | [1] |
| K562 Xenograft | K700E Mutant | H3B-8800 (8 mg/kg) | Complete Abrogation | [1] |
| CLL Xenograft | K700E Mutant | H3B-8800 (6 mg/kg) | Delayed Leukemic Infiltration | [8] |
Comparison with Other Splicing Modulators
| Compound | Target | Selectivity | Development Status |
| H3B-8800 | SF3b complex | Preferential lethality in spliceosome-mutant cancers | Phase I clinical trials |
| E7107 (Pladienolide analog) | SF3b complex | No preferential targeting of mutant cells | Preclinical/Clinical |
| Risdiplam (Evrysdi®) | SMN2 pre-mRNA | Specific to SMN2 splicing for Spinal Muscular Atrophy | Approved |
| Branaplam | SMN2 pre-mRNA | Specific to SMN2 splicing, investigated for Huntington's | Development halted due to safety concerns |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of results.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of H3B-8800.
-
Cell Seeding: Plate isogenic wild-type and SF3B1-mutant cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of H3B-8800 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 values.
In Vivo Xenograft Studies
This protocol outlines the assessment of H3B-8800's anti-tumor activity in a mouse model.
-
Cell Implantation: Subcutaneously implant 5-10 million isogenic wild-type or SF3B1-mutant K562 cells into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer H3B-8800 orally at a specified dose (e.g., 8 mg/kg) daily. The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and general health.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Caption: Workflow for assessing H3B-8800 efficacy in xenograft models.
Conclusion
The use of isogenic knockout/knock-in cell lines and corresponding in vivo models has been instrumental in confirming the specificity of H3B-8800. The data consistently demonstrates that while H3B-8800 can modulate the activity of the wild-type spliceosome, its cytotoxic effects are significantly more pronounced in cancer cells harboring SF3B1 mutations. This preferential lethality underscores the therapeutic potential of targeting the spliceosome in genetically defined cancers.[1][7]
References
- 1. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for H3B-120: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of H3B-120, a selective inhibitor of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). The following procedures are based on safety data sheet recommendations and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: Wear a lab coat or other suitable protective clothing.
Handling Precautions:
-
Avoid the formation of dust and aerosols.
-
Do not breathe mist, gas, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Prevent fire caused by electrostatic discharge.[1]
Storage Conditions
Proper storage of this compound is essential to maintain its stability and prevent accidental release. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be kept separate from foodstuff containers and incompatible materials.[1]
| Storage Type | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 2 years |
| In solvent | -20°C | 1 year |
Step-by-Step Disposal Procedures
The primary recommendation for the disposal of this compound is to do so through an approved waste disposal plant, in accordance with local, state, and federal regulations.[2]
1. Waste Identification and Collection:
- Collect waste this compound, including any contaminated materials, in a suitable, properly labeled, and closed container.
- Ensure the container is compatible with the chemical.
2. Consultation with Environmental Health and Safety (EHS):
- Contact your institution's EHS department to determine the specific procedures for chemical waste disposal.
- Provide them with the Safety Data Sheet (SDS) for this compound.
3. Packaging and Labeling:
- Package the waste container as directed by your EHS department. This may include secondary containment.
- Label the container clearly with the chemical name ("this compound"), CAS number (2194903-42-7), and any relevant hazard symbols.
4. Arranging for Pickup:
- Schedule a pickup of the chemical waste with your institution's hazardous waste management service.
Accidental Release and Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Immediate Actions:
- Evacuate personnel to a safe area and ensure the area is well-ventilated.[1]
- Remove all sources of ignition.[1]
- Wear the appropriate PPE, including chemical-impermeable gloves and safety goggles.[1]
2. Containment and Cleanup:
- Prevent further leakage or spillage if it is safe to do so.[1]
- Do not allow the chemical to enter drains.[1]
- Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
- Place the collected material into a suitable, closed container for disposal.[1]
3. Post-Cleanup:
- The adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
- Thoroughly clean the spill area.
This compound Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling H3B-120
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like H3B-120 are paramount to ensuring laboratory safety and procedural efficacy. This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound, a selective carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
While the specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on best practices for handling similar research compounds. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious lab coat or clothing | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required for handling large quantities or if dust/aerosol formation is likely. | Minimizes inhalation of the compound. |
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| In Case of Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spillage and Disposal Plan
Proper containment and disposal are critical to laboratory and environmental safety.
Spill Response:
-
Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation.
-
Absorb: Use an inert, non-combustible absorbent material such as sand or vermiculite (B1170534) to cover the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
Disposal Plan:
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Safe Handling and Storage Workflow
The following diagram outlines the procedural workflow for the safe handling and storage of this compound.
Safe handling workflow for this compound.
This guide provides a foundational framework for the safe handling of this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for complete and detailed safety information. By adhering to these procedures, researchers can mitigate risks and maintain a safe laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
